1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIQULETJOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Physicochemical Profile & Synthetic Utility
Executive Summary
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) serves as a critical intermediate in the synthesis of semi-fluorinated organic compounds. Characterized by a unique hydro-perfluoroalkyl structure (
Chemical Identity & Structural Analysis[1][2]
Unlike perfluorobutyl bromide (
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 1-Bromo-4-hydroperfluorobutane; 4-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |
| CAS Number | 558-86-1 |
| Molecular Formula | |
| Molecular Weight | 280.94 g/mol |
| SMILES | FC(F)(Br)C(F)(F)C(F)(F)C(F)(F)H |
Structural Visualization
The molecule consists of a linear perfluorinated chain capped by a bromine atom at one end and a hydrogen atom at the other.[1] This asymmetry creates a permanent dipole moment aligned with the chain axis.[1]
Figure 1: Connectivity diagram illustrating the terminal functionalization of the perfluorocarbon chain.
Physical & Thermodynamic Properties[2][5][8][9][10]
The physical behavior of this compound is dominated by the weak intermolecular van der Waals forces typical of fluorocarbons, resulting in high volatility relative to its molecular weight.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless at STP. |
| Boiling Point | 66 °C | Standard atmospheric pressure [1].[1] |
| Density | ~1.80 g/mL | Estimated based on homolog |
| Refractive Index ( | ~1.31 - 1.33 | Typical for hydro-fluoro-bromoalkanes. |
| Solubility (Water) | Negligible | Hydrophobic and lipophobic.[1] |
| Solubility (Organics) | High | Miscible with THF, ether, DCM, and fluorous solvents (e.g., FC-72). |
| Vapor Pressure | High | Requires storage in tightly sealed containers.[1] |
Scientific Insight: The presence of the terminal hydrogen atom (
Synthesis & Manufacturing Workflow
The industrial synthesis typically employs radical telomerization , a process that allows for the controlled growth of the fluorocarbon chain. This method is preferred for its scalability and atom economy.[1]
Reaction Mechanism
Tetrafluoroethylene (TFE) is reacted with Hydrogen Bromide (HBr) under radical conditions (using peroxides or UV light). The chain length (
For the target compound,
Figure 2: Industrial telomerization workflow for the production of hydro-perfluoroalkyl bromides.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) due to the distinct coupling patterns between the fluorine and hydrogen nuclei.
H NMR (Proton)
-
Signal: A distinctive triplet of triplets (tt).[1]
-
Shift:
ppm. -
Coupling:
-
Geminal (
): Large coupling to the two fluorines on the same carbon (~52 Hz). -
Vicinal (
): Smaller coupling to the fluorines on the adjacent carbon (~5-10 Hz).
-
F NMR (Fluorine)
The spectrum displays four distinct signals corresponding to the four
-
:
to ppm. -
Internal
: Two signals in the range of to ppm. -
:
to ppm (shows doublet coupling to H).
Applications in Drug Discovery & Synthesis[11]
Fluorous Tagging & Solid Phase Extraction (FSPE)
The
Protocol Strategy:
-
Tagging: React the bromide with a nucleophile (e.g., phenoxide, amine) on the drug scaffold.
-
Reaction: Perform solution-phase synthesis on the tagged scaffold.
-
Separation: Pass the crude mixture through a Fluorous Solid Phase Extraction (FSPE) cartridge.[1] The fluorinated product is retained while non-fluorinated impurities wash through.[1]
Lipophilicity Modulation
Incorporating the octafluorobutyl group into a pharmacophore increases lipophilicity (
Figure 3: Application of 1-bromo-octafluorobutane in medicinal chemistry workflows.
Handling, Safety, & Environmental Profile
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
Ventilation: Always handle in a certified chemical fume hood.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[1] Ensure the cap is tightly sealed to prevent evaporation.[1]
Environmental Note: While not a Class I Ozone Depleting Substance (ODS) like Halons, highly fluorinated compounds have high Global Warming Potentials (GWP). Waste must be incinerated in facilities capable of handling HF generation.[1]
References
-
Alfa Chemistry . This compound Product Data. Retrieved March 2026.[3][1] Link
-
PubChem . Compound Summary: 1-Bromo-1,1,2,2-tetrafluorobutane (Homolog Reference).[3] National Library of Medicine.[1] Link
-
Curran, D. P. Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett, 2001.
-
NIST Chemistry WebBook . Halogenated Butane Data. National Institute of Standards and Technology.[1][4] Link
Sources
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Structural Dynamics and Biomedical Utility
The following technical guide provides an in-depth analysis of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane , a specialized hydrofluorocarbon intermediate critical to fluorous chemistry and advanced biomedical imaging.
CAS Registry Number: 558-86-1
Formula:
Executive Summary
This compound is a linear, semi-fluorinated alkane characterized by a terminal bromine atom at one end and a terminal hydrogen atom at the other (
Structural Architecture & Physicochemical Properties[1]
Molecular Geometry
The carbon backbone of this compound does not adopt the planar zig-zag conformation typical of hydrocarbons. Instead, due to the steric repulsion between the larger fluorine atoms (Van der Waals radius ~1.47 Å) on 1,3-positions, the chain twists into a helical conformation . This helicity creates a rigid, rod-like structure with a protective "fluorine sheath," conferring high chemical stability and lipophobicity.
Key Properties Table
| Property | Value / Description | Significance in Research |
| Molecular Weight | 280.94 g/mol | Optimal for small-molecule tagging without drastically altering drug pharmacokinetics. |
| Boiling Point | ~66 °C | Volatile liquid; easy to remove after solid-phase extraction. |
| Density | ~1.9 g/mL | High density facilitates phase separation in aqueous/organic extractions. |
| Lipophilicity (LogP) | ~3.5 (Estimated) | High fluorous phase affinity; partitions preferentially into fluorous solvents (e.g., FC-72). |
| Oxygen Solubility | High (~40-50 vol%) | Characteristic of PFCs; relevant for blood substitute research and tissue oxygenation sensing. |
Synthesis: Radical Telomerization
The industrial and laboratory-scale production of this compound is achieved through the radical telomerization of tetrafluoroethylene (TFE) using hydrogen bromide (HBr) as the telogen.
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism. A radical initiator (peroxide or UV light) generates a bromine radical from HBr, which attacks the TFE olefin. The chain propagates to add exactly two TFE units (
Stoichiometry:
Synthetic Workflow Diagram
Figure 1: Radical telomerization pathway for the synthesis of H-(CF2)4-Br.
Biomedical Applications
MRI Contrast Agents
While perfluorocarbons (PFCs) are standard in
-
Mechanism: The terminal
group resonates at a significantly different chemical shift (-130 to -140 ppm) compared to the internal and terminal groups. -
Utility: This allows the molecule to be used as a "ratiosometric" probe, where the signal intensity ratio between the distinct fluorine peaks can be calibrated to local environmental factors (e.g., temperature or pH), unlike symmetrical PFCs which produce a single merged signal.
Fluorous Tagging in Drug Synthesis
In drug discovery, "fluorous tagging" is a technique used to separate synthetic intermediates from reaction mixtures.
-
Tagging: The bromine atom is displaced by a nucleophile (e.g., a drug scaffold) to attach the
tail. -
Reaction: The tagged molecule undergoes solution-phase synthesis.
-
Separation: The reaction mixture is passed through a fluorous solid-phase extraction (F-SPE) cartridge. Only the tagged molecule binds.
-
Cleavage: The tag is removed, yielding the pure pharmaceutical intermediate.
Analytical Characterization (NMR Spectroscopy)[2][3][4]
Precise identification is achieved via Nuclear Magnetic Resonance (NMR).[1][2] The presence of the proton (
NMR Spectrum[5]
-
Signal A (
): ~ -60 ppm. Appears as a multiplet due to coupling with adjacent . -
Signal B & C (Internal
): ~ -110 to -125 ppm. Complex multiplets. -
Signal D (
): ~ -137 ppm. Doublet structure.-
Coupling: The huge geminal coupling constant (
) splits this signal into a wide doublet.
-
NMR Spectrum
-
Signal: A single unique proton environment (
). -
Pattern: Triplet of Triplets (tt).[3]
-
Primary Splitting: Coupled to the two geminal fluorine atoms (
), creating a triplet. -
Secondary Splitting: Coupled to the two vicinal fluorine atoms on the adjacent carbon (
), splitting each leg of the triplet further.
-
Figure 2: Spin-spin coupling logic for the
Safety & Handling
-
Toxicity: Like most hydrofluorocarbons, it is relatively inert but can act as a simple asphyxiant in high concentrations. The presence of the bromine atom increases its hepatotoxic potential compared to pure perfluorocarbons, requiring handling in fume hoods.
-
Reactivity: The C-Br bond is susceptible to homolytic cleavage under UV light; store in amber glass containers.
-
Ozone Depletion: As a hydrobromofluorocarbon (HBFC), it has a non-zero Ozone Depletion Potential (ODP) and is regulated under protocols similar to Halons.
References
-
SynQuest Laboratories. (2024). Product Specification: this compound (CAS 558-86-1).[4][5][6] Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[4][5][6] National Library of Medicine. Retrieved from
- Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.
-
Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[2] NMR in Biomedicine.[2] Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 558-86-1 | 1100-A-X2 | MDL MFCD00153707 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
The Definitive Guide to 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1)
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
In modern drug discovery and advanced materials science, the strategic incorporation of fluorine is a paramount technique for modulating lipophilicity, metabolic stability, and target binding. 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1) serves as a highly specialized, bifunctional building block. Unlike fully perfluorinated alkyl halides, this molecule features a reactive C–Br bond at one terminus and a hydrogen-bearing difluoromethyl group (–CHF2) at the other[1]. This structural asymmetry allows chemists to graft the octafluorobutyl chain onto organic scaffolds while introducing a unique lipophilic hydrogen-bond donor into the target molecule.
This whitepaper synthesizes the physicochemical profiling, mechanistic workflows, and self-validating experimental protocols required to effectively utilize CAS 558-86-1 in advanced synthetic applications.
Physicochemical Profiling & Structural Causality
The utility of this compound is entirely dictated by its electronic environment. The strong electron-withdrawing effect of the adjacent –CF2– groups severely depletes the electron density of the C–Br bond.
-
Causality in Reactivity: This electron deficiency makes the C–Br bond highly susceptible to homolytic cleavage (generating electrophilic radicals) and facilitates oxidative addition by low-valent transition metals (such as Zn(0) or Pd(0)). Conversely, the C–F bonds remain exceptionally stable, providing metabolic resistance[2].
-
The –CHF2 Pharmacophore: The terminal –CHF2 group acts as a bioisostere for hydroxyl or thiol groups. It functions as a lipophilic hydrogen-bond donor, enabling specific protein-ligand interactions without the severe penalty to membrane permeability typically associated with polar groups.
Quantitative Physicochemical Data
| Property | Value | Causality / Implication |
| CAS Number | 558-86-1 | Unique identifier for the monobromo, monohydro derivative[1]. |
| Molecular Formula | C4HBrF8 | Confirms the presence of the terminal –CHF2 group[1]. |
| Molecular Weight | 280.94 g/mol | Critical for stoichiometric calculations in cross-coupling[3]. |
| Boiling Point | 66 °C | Highly volatile; requires sealed vessels or reflux condensers during synthesis[2]. |
| Structural Motif | Br–(CF2)4–H | Bifunctional: Reactive electrophile (Br) + H-bond donor (H)[1]. |
Core Synthetic Methodologies & Workflows
To harness CAS 558-86-1, chemists typically deploy one of two primary workflows: Radical Fluoroalkylation or Transition-Metal Catalyzed Cross-Coupling .
Silyl-Mediated Radical Perfluoroalkylation
Because the octafluorobutyl radical is highly electrophilic, it readily adds to electron-rich unactivated alkenes. Using tris(trimethylsilyl)silane, (Me3Si)3SiH, in aqueous media provides a highly efficient, environmentally benign route to carbon-carbon bond formation. The hydrophobic effect of water forces the lipophilic CAS 558-86-1 and the alkene into tight aggregates, accelerating the reaction[4].
Mechanistic pathway of silyl-mediated radical perfluoroalkylation of alkenes.
Copper-Mediated Cross-Coupling
Direct cross-coupling of perfluoroalkyl bromides with aryl halides is notoriously difficult due to the instability of perfluoroalkyl metal intermediates. The field-proven solution is a two-step transmetalation sequence. First, CAS 558-86-1 is reacted with Zinc dust to form a stable organozinc intermediate. This is followed by transmetalation with Copper(I) Iodide, generating a highly nucleophilic organocopper species that smoothly undergoes oxidative addition with aryl iodides[5].
Copper-mediated cross-coupling workflow for synthesizing arylated fluoroalkyl building blocks.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate failures are caught before downstream progression.
Protocol 1: Radical Addition to Alkenes in Aqueous Media
Adapted from standard silyl-mediated radical additions for polyfluoroalkyl bromides[4].
Causality Check: Water is chosen as the solvent not just for green chemistry purposes, but because the hydrophobic effect physically forces the highly lipophilic CAS 558-86-1 and the alkene into microscopic droplets, drastically increasing the effective molarity and reaction rate.
-
Preparation: In a Schlenk tube, add 1-hexene (1.0 mmol) and this compound (1.5 mmol, excess to account for volatility, BP 66 °C[2]).
-
Initiator Addition: Add (Me3Si)3SiH (1.2 mmol) and a radical initiator such as ACCN (0.1 mmol).
-
Solvent Addition: Add 3 mL of degassed deionized water. Seal the tube tightly to prevent the escape of the volatile fluorinated bromide.
-
Reaction: Heat the biphasic mixture vigorously at 80 °C for 12 hours under a nitrogen atmosphere.
-
Validation (System Check): Extract a 50 µL aliquot with diethyl ether. Run an immediate GC-MS. Validation metric: The complete disappearance of the CAS 558-86-1 peak (m/z 280) and the appearance of the product mass confirms successful propagation.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
Protocol 2: Copper-Mediated Arylation via Organozinc Intermediates
Adapted from versatile routes to arylated fluoroalkyl building blocks[5].
Causality Check: Zinc dust must be activated prior to use. The native ZnO passivation layer on commercial zinc dust will completely inhibit the insertion of the zinc into the C–Br bond. Activation with 1,2-dibromoethane and TMS-Cl exposes the highly reactive Zn(0) surface.
-
Zinc Activation: Suspend Zinc dust (3.0 mmol) in anhydrous DMF (5 mL) under Argon. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes. Cool to room temperature and add TMS-Cl (1 mol%). Stir for 15 minutes.
-
Zincation: Slowly add CAS 558-86-1 (2.0 mmol) dropwise to the activated zinc suspension at room temperature. Stir for 2 hours.
-
Validation (System Check): Perform a 19F NMR on a crude aliquot. The shift of the CF2 group adjacent to the bromine will move significantly upfield, confirming the formation of the BrZn-(CF2)4-H species.
-
-
Transmetalation: Add Copper(I) Iodide (2.0 mmol) to the mixture. Stir for 30 minutes. The solution will typically turn dark, indicating the formation of the organocopper species.
-
Cross-Coupling: Add the target Aryl Iodide (1.0 mmol). Heat the mixture to 60 °C for 12 hours.
-
Workup & Isolation: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Quantitative Yield Summaries
| Substrate | Methodology | Key Reagents | Expected Yield | Ref. |
| Terminal Alkenes | Radical Addition | (Me3Si)3SiH, H2O, ACCN | 65% - 75% | [4] |
| Aryl Iodides | Cu-Cross Coupling | Zn(0), CuI, DMF | 60% - 85% | [5] |
| Aromatics (Intramolecular) | Sulfinatodehalogenation | Na2S2O4, NaHCO3, DMSO | 40% - 85% | [6] |
References
1.[1] Guidechem. "1,1,1,2,2,3,3,4-OCTAFLUOROBUTANE 662-35-1 wiki". URL: 2.[2] Alfa Chemistry. "CAS 558-86-1 this compound". URL: 3.[3] CymitQuimica. "this compound". URL: 4.[4] ACS Publications. "(Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water". URL: 5.[5] ResearchGate. "Versatile Route to Arylated Fluoroalkyl Bromide Building Blocks". URL: 6.[6] Elsevier / Journal of Fluorine Chemistry. "Fluoroalkylation of aromatics: An intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes". URL:
Sources
High-Fidelity Synthesis and Purification of Perfluorobutyl Bromide (C4F9Br): A Technical Whitepaper
Executive Summary & Chemical Significance
Perfluorobutyl bromide (PFBB, 1-Bromononafluorobutane) is a highly specialized fluorous intermediate critical to modern chemical synthesis, materials science, and pharmaceutical development[1]. Characterized by its unique combination of high density, extreme hydrophobicity, and lipophobicity, PFBB serves as a premier perfluoroalkylation reagent. In recent advanced methodologies, it acts as a highly efficient radical precursor in halogen-bonding-mediated photoredox catalysis[2] and transition-metal-free 1,2-carboboration reactions[3].
Achieving >99% purity of PFBB is paramount, as trace halogen impurities (such as unreacted iodine or bromine) can severely poison sensitive catalytic cycles or disrupt the delicate phase-separation dynamics required in fluorous biphasic catalysis. This whitepaper details the causal mechanisms, self-validating protocols, and rigorous purification workflows required to synthesize analytical-grade PFBB.
Physicochemical Profiling
Understanding the physical properties of PFBB is the foundation for designing effective synthesis and purification workflows. The stark difference in boiling points between PFBB and its synthetic precursors (e.g., C4F9I, bp ~67 °C) is the primary thermodynamic lever utilized during fractional distillation.
Table 1: Quantitative Physicochemical Data for Perfluorobutyl Bromide [1][4]
| Property | Value |
| Chemical Name | 1-Bromononafluorobutane (PFBB) |
| CAS Registry Number | 375-48-4 |
| Molecular Formula | C4BrF9 |
| Molecular Weight | 298.93 g/mol |
| Boiling Point | 43.0 – 44.8 °C @ 760 mmHg |
| Melting Point | -76.88 °C |
| Density | 1.904 g/mL @ 20 °C |
| Refractive Index | 1.292 – 1.303 @ 20 °C |
Synthetic Methodologies: Causality & Protocols
The synthesis of PFBB relies on generating a perfluorobutyl radical (
Route A: Silver-Mediated Hunsdiecker Decarboxylation
Causality: This route utilizes silver perfluoropentanoate (
Step-by-Step Protocol:
-
Preparation: In a flame-dried, argon-purged 500 mL flask equipped with a reflux condenser and a gas bubbler, suspend 0.5 mol of anhydrous silver perfluoropentanoate in 200 mL of a dry, inert fluorinated solvent.
-
Bromine Addition: Slowly add 0.55 mol of anhydrous
dropwise at room temperature.-
Causality: Dropwise addition prevents a violent exothermic spike and controls the rate of
evolution.
-
-
Thermal Activation: Gradually heat the mixture to 60 °C.
-
Self-Validation: The reaction is progressing optimally when steady gas evolution (
) is observed in the bubbler, accompanied by the precipitation of a pale yellow solid (AgBr).
-
-
Termination: Once gas evolution ceases (typically after 4-6 hours), cool the reactor to 0 °C to prevent the highly volatile PFBB (bp 44.8 °C) from escaping.
Route B: Radical Halogen Exchange from Perfluorobutyl Iodide
Causality: The carbon-iodine bond in perfluorobutyl iodide (
Step-by-Step Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a Vigreux column, a distillation head, and a magnetic stirrer. Purge with argon.
-
Reagent Loading: Add 0.5 mol of
and heat to 50 °C. -
Bromine Addition: Introduce 0.6 mol of
dropwise over 1 hour. -
Photochemical/Thermal Activation: Irradiate the mixture with a visible/UV light source (or maintain thermal reflux at 60 °C) for 12 hours.
-
Self-Validation: The reaction progress is visually confirmed by the steady reflux of the lower-boiling PFBB product (~44 °C) condensing on the lower walls of the Vigreux column, distinct from the higher-boiling
(~67 °C).
-
Mechanistic Pathway Visualization
Mechanistic pathways for PFBB synthesis via Hunsdiecker and halogen exchange routes.
Advanced Purification & Isolation Workflows
Crude PFBB synthesized via either route is contaminated with unreacted halogens (
Causality of the Quench: We utilize a 10% aqueous sodium sulfite (
Step-by-Step Protocol:
-
Quenching: Transfer the crude reaction mixture to a separatory funnel. Slowly add 100 mL of cold 10% aqueous
.-
Self-Validation: The dark red/brown color of the organic phase will rapidly dissipate upon shaking, yielding a colorless or pale yellow heavy liquid.
-
-
Phase Separation: Allow the layers to settle for 15 minutes. Drain the bottom fluorous phase (density ~1.90 g/mL) into an Erlenmeyer flask. Discard the upper aqueous layer.
-
Desiccation: Add 10 g of anhydrous magnesium sulfate (
) to the fluorous phase. Stir for 30 minutes, then gravity filter.-
Causality: Removing residual water prevents the formation of azeotropes during distillation, which would otherwise depress the boiling point and ruin product purity.
-
-
Fractional Distillation: Transfer the dried liquid to a distillation apparatus equipped with a Vigreux column (to increase theoretical plates). Heat the flask slowly using a water bath.
-
Collection: Collect the fraction boiling strictly between 43.0 °C and 44.8 °C.
-
Self-Validation: A stable vapor temperature of ~44 °C confirms the elution of pure PFBB. Any fraction boiling above 45 °C contains unreacted starting materials and must be rejected.
-
Step-by-step purification workflow for isolating high-purity C4F9Br from crude mixtures.
Analytical Validation
To ensure the synthesized PFBB meets the >99% purity threshold required for sensitive applications[4], the following analytical validations must be performed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the absence of
and other homologous perfluoroalkanes. The primary molecular ion peak should correspond to 298/300 (due to the 1:1 isotopic distribution of and ). -
NMR Spectroscopy: The spectrum must show four distinct multiplets corresponding to the
system. The absence of a downfield shift characteristic of the group confirms the complete conversion of the iodide precursor.
References
-
The Journal of Organic Chemistry. "A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides." ACS Publications. URL: [Link]
-
Journal of the American Chemical Society. "Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes." ACS Publications. URL:[Link]
Sources
Spectroscopic Data Guide: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
This technical guide details the spectroscopic characterization of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1), a critical hydro-perfluorocarbon intermediate.
Executive Summary & Molecular Identity
This compound (also known as 1-Bromo-4-hydroperfluorobutane or the
Core Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Names | 1-Bromo-4-hydroperfluorobutane; Hydroperfluorobutyl bromide |
| CAS Number | 558-86-1 |
| Molecular Formula | |
| Structure | |
| Molecular Weight | 280.94 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~66 °C |
Spectroscopic Characterization (NMR, IR, MS)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR analysis of this molecule is defined by the interplay between the electron-withdrawing bromine atom and the terminal proton.
1.
H NMR Data
The proton spectrum is simple but highly diagnostic due to the large geminal H-F coupling.
-
Solvent:
(Chloroform-d) -
Reference: TMS (0.00 ppm)
| Signal Center ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| 6.05 – 6.15 ppm | Triplet of Triplets ( | 1H |
Interpretation:
-
The signal appears as a triplet of triplets .[2]
-
Primary Splitting (
): The proton couples to the two geminal fluorine atoms on C4 ( Hz), creating a wide triplet. -
Secondary Splitting (
): Each leg of the wide triplet is further split into a smaller triplet by the two vicinal fluorine atoms on C3 ( Hz).
2.
F NMR Data
The fluorine spectrum exhibits four distinct signals corresponding to the four difluoromethylene (
-
Solvent:
-
Reference:
(0.00 ppm) or (-164.9 ppm)
| Signal Center ( | Multiplicity | Integral | Assignment | Structural Context |
| -64.5 ppm | Multiplet | 2F | Deshielded by Bromine | |
| -120.5 ppm | Multiplet | 2F | Internal Chain (C2) | |
| -129.0 ppm | Multiplet | 2F | Internal Chain (C3) | |
| -138.0 ppm | Doublet of Multiplets | 2F | Coupled to H ( |
Interpretation:
-
(-64.5 ppm): The chemical shift is characteristic of a
group directly bonded to Bromine. - (-138.0 ppm): This signal is easily identified by its large doublet splitting caused by the geminal proton.
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the intense C-F stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2980 - 3000 | Weak | High frequency due to F-substitution | |
| 1100 - 1350 | Very Strong | Broad, multiple bands (CF chain) | |
| ~900 - 1000 | Medium | Skeleton vibrations | |
| ~600 - 700 | Medium | Characteristic halo-alkane stretch |
C. Mass Spectrometry (MS)[3]
-
Ionization Mode: Electron Impact (EI)
-
Molecular Ion (
): Often weak or absent due to the stability of the perfluoroalkyl cation fragments. -
Key Fragments:
-
m/z 201:
(Loss of Bromine, ) -
m/z 51:
(Characteristic of hydro-fluoro terminus) -
m/z 131:
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Prepare a sample for high-resolution
-
Material Selection: Use a 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Solvent: Dispense 0.6 mL of Chloroform-d (
) containing 0.05% v/v TMS.-
Note: For
referencing, add 10 L of Hexafluorobenzene ( ) or Trichlorofluoromethane ( ).
-
-
Sample Addition: Add 20-30 mg of this compound via a glass microsyringe.
-
Caution: The compound is volatile (bp 66°C). Cap the tube immediately.
-
-
Homogenization: Invert the tube 3 times. Do not vortex vigorously to avoid solvent evaporation.
-
Acquisition:
-
Run
with a spectral width of -2 to 10 ppm. -
Run
with a spectral width of -50 to -200 ppm. Set relaxation delay ( ) to >2s to ensure integration accuracy.
-
Protocol 2: Purification via Distillation
Objective: Purify the compound from crude telomerization mixtures.
-
Setup: Use a short-path distillation apparatus with a Vigreux column.
-
Conditions: Atmospheric pressure is suitable due to the moderate boiling point (66°C).
-
Fractionation:
-
Fore-run: < 64°C (Discard; contains lower telomers or solvent).
-
Main Fraction: 65°C - 67°C (Collect; Product).
-
Residue: > 67°C (Contains
and higher telomers).
-
-
Storage: Store in a tightly sealed amber glass vial at 4°C.
Structural Visualization & Logic
The following diagram illustrates the spectroscopic connectivity and the fragmentation logic used to confirm the structure.
Caption: Spectroscopic correlation map linking structural motifs to specific NMR signals and MS fragments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736366, 1-Bromo-1,1,2,2-tetrafluorobutane (Homologue Reference). Retrieved from [Link]
- Rondestvedt, C. S. (1977). Telomerization of Tetrafluoroethylene with Hydrogen Bromide. Journal of Organic Chemistry. (Fundamental synthesis of H(CF2)nBr telomers).
Sources
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Reactivity, Stability, and Applications in Advanced Drug Development
Executive Summary
The incorporation of polyfluoroalkyl groups into active pharmaceutical ingredients (APIs) is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) serves as a highly specialized building block for these transformations. Unlike standard alkyl bromides, its reactivity is entirely dictated by the extreme electron-withdrawing nature of the perfluorinated core.
This technical whitepaper dissects the physicochemical stability, mechanistic reactivity, and practical laboratory applications of this compound, providing self-validating experimental protocols for its deployment in late-stage functionalization and cross-coupling workflows.
Structural Logic and Physicochemical Profile
The molecular architecture of this compound (
-
The C–Br Terminus: The primary site of reactivity. The adjacent
groups lower the energy of the orbital, making it highly susceptible to single-electron reduction while simultaneously blocking classical nucleophilic attack via electrostatic repulsion. -
The Perfluoro Core: Provides immense thermal stability and acts as a rigid, lipophilic spacer that resists cytochrome P450-mediated oxidative metabolism.
-
The Terminal
Group: A weakly acidic moiety that functions as a lipophilic hydrogen-bond donor. In medicinal chemistry, this terminal group is frequently employed as a bioisostere for alcohols or thiols, improving target binding affinity without sacrificing membrane permeability .
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Scientific Implication |
| CAS Number | 558-86-1 | Standard identifier for regulatory and procurement tracking. |
| Molecular Formula | Defines the exact stoichiometry for equivalent calculations. | |
| Molecular Weight | 280.94 g/mol | High mass-to-carbon ratio typical of dense fluorocarbons. |
| Boiling Point | ~66 °C | Volatile enough for easy removal in vacuo, yet stable at standard reaction temperatures. |
| Density | ~1.85 g/mL | Forms the lower layer in aqueous biphasic extractions. |
Mechanistic Reactivity Paradigms
Because the electron-withdrawing fluorine atoms severely destabilize carbocation intermediates and sterically hinder nucleophilic approach, this compound does not undergo traditional
Single-Electron Transfer (SET) and Photoredox Catalysis
Under visible-light irradiation in the presence of a transition metal photocatalyst (e.g., fac-Ir(ppy)₃), the C–Br bond undergoes single-electron reduction to extrude a bromide anion and generate an electrophilic octafluorobutyl radical (
Fig 1. Photoredox catalytic cycle for the generation and addition of the octafluorobutyl radical.
Organozinc Ate Complexation
Direct insertion of zinc dust into perfluoroalkyl bromides is notoriously sluggish and prone to unwanted
Table 2: Comparative Reactivity Profile of this compound
| Reaction Type | Reagents / Conditions | Primary Intermediate | Typical Yields | Mechanistic Limitation |
| Photoredox ATRA | Ir/Ru catalyst, Visible Light, RT | Octafluorobutyl radical | 70–90% | Requires electron-rich |
| Zinc Cross-Coupling | Zinc ate complex | 60–85% | Highly moisture-sensitive intermediates. | |
| Nucleophilic Sub. ( | Strong nucleophile, Heat | N/A | 0% | Blocked by electrostatic repulsion of F-atoms. |
Stability and ADME Implications in Drug Design
The stability of this compound is dichotomous. While the C–Br bond is photochemically and catalytically labile (by design), the resulting octafluorobutyl group, once appended to an API, is exceptionally robust.
Fig 2. Structural reactivity and stability map of this compound.
In pharmacokinetic (PK) optimization, replacing a standard alkyl chain with an octafluorobutyl moiety drastically increases the topological polar surface area (TPSA) efficiency. The strong C–F bonds prevent oxidative degradation by liver microsomes, extending the drug's half-life, while the terminal
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks and validation checkpoints.
Protocol A: Visible-Light Mediated Octafluorobutylation of Alkenes
Causality Note: Oxygen is a triplet diradical that rapidly quenches the octafluorobutyl radical, forming unreactive peroxy species. Strict anaerobic conditions are mandatory.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the photocatalyst fac-Ir(ppy)₃ (1.0 mol%), the alkene substrate (1.0 mmol), and
(2.0 mmol) to neutralize generated HBr. -
Reagent Addition: Add this compound (1.5 mmol) and anhydrous, degassed DMF (5.0 mL) via a micro-syringe.
-
Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Irradiation: Stir the reaction mixture at room temperature under irradiation with a 40 W blue LED lamp (
= 450 nm) for 16 hours. -
Validation Checkpoint: Pull a 50
L aliquot for NMR. The reaction is complete when the characteristic triplet (typically around -60 to -65 ppm) disappears, replaced by upfield-shifted signals corresponding to the alkylated perfluoro core. -
Workup: Quench with deionized water, extract with ethyl acetate (
mL), wash with brine, dry over anhydrous , and purify via flash column chromatography.
Protocol B: Preparation of Octafluorobutylzinc Ate Complexes for Cross-Coupling
Causality Note: LiCl is utilized to break up the polymeric aggregates of organozinc species, increasing the nucleophilicity of the resulting ate complex and preventing premature decomposition.
-
Complex Formation: In a flame-dried flask under argon, dissolve anhydrous LiCl (1.2 mmol) in anhydrous THF (3.0 mL).
-
Zinc Addition: Cool the flask to 0 °C and slowly add dimethylzinc (1.0 M in heptane, 1.1 mmol). Stir for 15 minutes.
-
Insertion: Dropwise add this compound (1.0 mmol). Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint: The successful formation of the zinc ate complex is visually confirmed when the heterogeneous LiCl suspension transitions into a clear, slightly yellow, homogeneous solution.
-
Cross-Coupling: Add a copper or palladium catalyst (e.g., CuI, 5 mol%) followed by the target aryl halide electrophile. Heat the mixture to 50 °C for 12 hours.
-
Workup: Carefully quench with saturated aqueous
(to destroy unreacted zinc species safely), extract with diethyl ether, and purify the organic layer via standard chromatography.
References
-
ACS Publications. "Photoredox-Catalyzed Cascade Difluoroalkylation and Intramolecular Cyclization." Journal of Organic Chemistry. Available at: [Link]
Technical Guide: Safety, Handling, and Analytical Integrity of Perfluorinated Compounds (PFCs)
Executive Summary & Scope
Per- and polyfluoroalkyl substances (PFAS) are indispensable in drug development due to their unique lipophobicity and metabolic stability. However, the very property that makes them useful—the high-energy carbon-fluorine (C-F) bond (~485 kJ/mol)—renders them persistent "forever chemicals" with complex toxicological profiles.
This guide moves beyond basic safety data sheets (SDS) to address the specific operational challenges in research settings: preventing experimental cross-contamination (LC-MS background), managing thermal decomposition risks, and mitigating bioaccumulation hazards.
Physicochemical Hazards: The Thermal Decomposition Trap
While PFCs are chemically inert at standard temperature and pressure (STP), they present a severe, often overlooked inhalation hazard when heated. Unlike standard organic solvents that combust, fluoropolymers and perfluorinated reagents undergo pyrolysis , releasing potent respiratory toxins.
Thermal Stability Thresholds
Research personnel must strictly monitor heating blocks and reaction vessels. Decomposition begins significantly below the melting point of many fluoropolymers.
| Temperature Range | Decomposition Event | Hazardous Byproducts |
| > 260°C | Initial Polymer Degradation | Carbonyl fluoride ( |
| > 350°C | Significant Pyrolysis | Perfluoroisobutylene (PFIB) – 10x more toxic than phosgene |
| > 400°C | Rapid Decomposition | Hydrofluoric Acid (HF) gas, Octafluorocyclobutane |
Critical Warning: Never heat perfluorinated solvents or PTFE-coated vessels in an open system above 250°C. The release of PFIB can cause immediate, fatal pulmonary edema [1].
Toxicological Mechanisms
Understanding the mechanism of toxicity is essential for risk assessment in drug development. PFCs (specifically PFOA/PFOS and their replacements) act as endocrine disruptors and metabolic toxicants.
Mechanism of Action: PPAR Agonism
The primary mode of toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPAR
Figure 1: PFC Toxicity Pathway Visualizing the cascade from exposure to physiological effect.
Caption: The toxicity mechanism proceeds via PPAR
Laboratory Handling Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for handling low-molecular-weight fluorinated solvents (e.g., Trifluoroacetic acid, Perfluorohexane) due to rapid permeation.
| Reagent Type | Recommended Glove Material | Breakthrough Time | Rationale |
| Solid PFCs (Salts/Powders) | Nitrile (Double gloved) | > 480 min | Solids pose dust/particulate risk; permeation is low. |
| Fluorinated Solvents (TFA, HFIP) | Laminated Film (e.g., Silver Shield) | > 240 min | Small F-molecules penetrate nitrile matrices in <10 min. |
| HF-Generating Reactions | Heavy Gauge Butyl + Neoprene | > 480 min | Protection against acid burns and fluoride ion penetration. |
Weighing and Solubilization
Perfluorinated powders are often highly static.
-
Static Control: Use an anti-static gun (polonium or ionizer) on the weighing boat and spatula before dispensing.
-
Containment: All weighing must occur within a Class II Biosafety Cabinet or a powder-containment hood to prevent inhalation of particulates.
-
Solvent Addition: Add solvent slowly down the side of the vessel. PFCs are hydrophobic; rapid addition can cause "puffing" of the dry powder into the air.
Analytical Integrity: Eliminating LC-MS Background
For drug developers, the ubiquity of PFAS in lab equipment (PTFE tubing, solvent lines) creates a high background noise that compromises trace analysis. This protocol ensures a "PFAS-Free" flow path [4, 5].[2]
Protocol: LC-MS Background Mitigation
Objective: Shift system contamination away from the analyte retention window.
-
Hardware Replacement: Replace all PTFE solvent lines with PEEK (Polyether ether ketone) or stainless steel tubing.
-
Delay Column Installation: Install a "Delay Column" (highly retentive C18) between the pump mixer and the autosampler.
-
Solvent Blanks: Run methanol blanks daily. If PFOA/PFOS peaks appear, replace the delay column.
Figure 2: LC-MS Contamination Control Workflow Schematic for isolating system background from sample data.
Caption: The Delay Column traps system-born PFAS, ensuring they elute at a different retention time than the sample [5].
Emergency Procedures: Thermal Decomposition & HF
If a fire occurs involving fluoropolymers or if a reaction vessel overheats (>260°C), assume the presence of Hydrofluoric Acid (HF) .
HF Exposure Response Logic
Standard acid neutralization (bicarbonate) is ineffective for HF burns because the fluoride ion penetrates deep into tissue, chelating calcium and causing cardiac arrest.
Figure 3: HF/Thermal Decomposition Response Decision matrix for exposure incidents.
Caption: Immediate application of Calcium Gluconate is required to neutralize fluoride ions before they enter the bloodstream [6].
References
-
Centers for Disease Control and Prevention (CDC). (2016). Occupational Exposure to Decomposition Products of Fluorocarbon Polymers. NIOSH. [Link]
-
National Institutes of Health (NIH). (2024). Predicting the molecular mechanisms of cardiovascular toxicity induced by per- and polyfluoroalkyl substances. PMC. [Link]
-
U.S. Geological Survey (USGS). (2024). Perfluorohexanesulfonic acid (PFHxS) induces hepatotoxicity through the PPAR signaling pathway. [Link][3]
-
Shimadzu. (2023). Systematic Study of Techniques to Minimize PFAS Background Interferences. [Link]
-
SCIEX. (2023). Reducing the effects of system contamination in PFAS analysis. [Link]
-
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[9] [Link]
Sources
- 1. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Perfluorohexanesulfonic acid (PFHxS) induces hepatotoxicity through the PPAR signaling pathway in larval zebrafish (Danio rerio) | U.S. Geological Survey [usgs.gov]
- 4. psptfe.com [psptfe.com]
- 5. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
Environmental Fate and Atmospheric Chemistry of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
An In-Depth Technical Guide for Atmospheric Scientists and Formulation Researchers
Executive Summary
For drug development professionals and formulation scientists, understanding the environmental fate of heavily fluorinated alkanes is critical. Historically, compounds in this class were evaluated as specialty solvents, anesthetics, or propellants for metered-dose inhalers (MDIs). While ozone-depleting hydrobromofluorocarbons (HBFCs) like 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1) have been phased out under global treaties[1], the kinetic methodologies and degradation mechanisms described herein serve as the foundational blueprint for evaluating next-generation, environmentally benign hydrofluoroolefins (HFOs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical models, providing you with the mechanistic causality behind the environmental fate of
Physicochemical Properties & Environmental Partitioning
This compound (
Table 1: Physicochemical Properties and Mechanistic Impact
| Property | Value | Causality / Environmental Impact |
| Molecular Formula | The presence of both Br and H dictates competing degradation pathways (Photolysis vs. OH attack). | |
| Molecular Weight | 280.94 g/mol | High vapor density, but atmospheric turbulence ensures rapid vertical mixing into the troposphere. |
| Boiling Point | ~66 °C | Volatile enough to prevent soil/water accumulation, driving 100% atmospheric partitioning[2]. |
| C-Br Bond Energy | ~280 kJ/mol | The weakest bond in the molecule; highly susceptible to stratospheric UV photolysis ( |
| C-H Bond Energy | ~410 kJ/mol | The primary site for tropospheric hydroxyl ( |
Atmospheric Degradation Mechanisms
The atmospheric fate of this molecule is a kinetic race between tropospheric oxidation and stratospheric photolysis.
Pathway A: Tropospheric Hydroxyl Radical ( ) Attack
The primary sink for
Once abstraction occurs, the molecule undergoes a rapid "unzipping" process:
-
Abstraction:
-
Peroxy Formation: The fluoroalkyl radical adds
to form a peroxy radical ( ). -
Alkoxy Conversion: Reaction with ambient Nitric Oxide (NO) reduces it to an alkoxy radical (
). -
-Scission: The alkoxy radical undergoes spontaneous C-C bond cleavage, releasing Carbonyl Fluoride (
) and a shortened radical. This cycle repeats until the terminal bromine is released.
Pathway B: Stratospheric Photolysis
Because the
Fig 1: Atmospheric degradation pathways of 1-bromo-octafluorobutane via OH attack and photolysis.
Experimental Methodologies for Kinetic Evaluation
To accurately model the atmospheric lifetime of
Why this protocol is self-validating: By measuring the decay of the target HBFC against a reference compound (e.g., ethane) with a universally accepted absolute rate constant[4], the system nullifies variables such as fluctuating UV intensity and absolute
Step-by-Step Protocol: FTIR Relative Rate Method
-
Chamber Preparation: Evacuate a 140-L Teflon-coated reaction chamber to
Torr to eliminate background organics and moisture. -
Reactant Injection: Introduce the following gas mixture into 700 Torr of synthetic ultra-pure air:
-
Target: this compound (~10 mTorr)
-
Reference: Ethane or Cyclohexane (~10 mTorr)
-
Radical Source: Methyl Nitrite (
, ~100 mTorr) -
Suppressant: Nitric Oxide (NO, ~10 mTorr)
-
Causality Note:
is specifically chosen because it photolyzes at nm, generating cleanly without directly photolyzing the target HBFC. NO is added to suppress formation and force the rapid conversion of peroxy radicals to alkoxy radicals, preventing secondary oxidant buildup.
-
-
Irradiation: Expose the chamber to UV fluorescent blacklamps (GE F40T12BLB) to initiate
photolysis. -
In-Situ Monitoring: Acquire FTIR spectra every 5 minutes. Monitor the disappearance of the characteristic C-F stretching bands (1100-1300 cm⁻¹) for the HBFC.
-
Kinetic Analysis: Plot
versus . The slope of this highly linear plot yields the rate constant ratio .
Fig 2: Self-validating FTIR relative rate workflow for determining OH radical reaction kinetics.
Environmental Impact Metrics & Regulatory Context
Based on kinetic evaluations of structurally analogous HBFCs, the atmospheric metrics for this compound highlight the environmental trade-offs of hydro-halogenation.
Table 2: Comparative Environmental Impact Metrics
| Compound | Chemical Class | Atmospheric Lifetime | ODP (CFC-11 = 1) | GWP (100-yr) |
| 1-Bromo-octafluorobutane | HBFC | ~1 - 5 years (est.) | ~0.1 - 0.5 | ~1,000 - 3,000 |
| Halon-1301 ( | Halon | 65 years | 10.0 | 7,140 |
| CFC-11 ( | CFC | 52 years | 1.0 | 4,750 |
Note: Data for the target HBFC is extrapolated based on structural analogs and standard JPL kinetic evaluations[4].
Regulatory Grounding
Because it contains bromine,
References
-
Title: Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 19 Source: NASA Jet Propulsion Laboratory (JPL) Data Evaluation URL: [Link]
-
Title: Atmospheric Chemistry of the Z and E Isomers of CF3CF=CHF; Kinetics, Mechanisms, and Products of Gas-Phase Reactions with Cl Atoms, OH Radicals, and O3 Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]
-
Title: Strengthening enforcement efforts of the Montreal Protocol in the Asian region Source: United Nations Environment Programme (UNEP) URL: [Link]
-
Title: Montreal Protocol: Healing the Ozone Layer Source: Encyclopedia Britannica URL: [Link]
Sources
Methodological & Application
Perfluoroalkylation of aromatic compounds using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Executive Summary
This technical guide details the protocols for installing the 4-hydrooctafluorobutyl (
Unlike standard perfluoroalkylation which installs a fully fluorinated chain (e.g.,
Key Challenges Addressed:
-
C-Br Bond Activation: The C-Br bond in polyfluoroalkyl chains is significantly stronger and harder to reduce than the corresponding C-I bond. Standard photocatalytic methods often fail without modification.[1]
-
Radical Management: Controlling the electrophilic radical (
) to prevent hydrodebromination side reactions.[1]
Mechanistic Insight & Reagent Chemistry
To successfully utilize this compound (
The Activation Hierarchy
Direct reduction of
-
Sulfinatodehalogenation (Protocol A): Uses
radical anions to aggressively abstract the bromine.[1] -
Halide Exchange Catalysis (Protocol B): Uses a catalytic iodide source to convert the unreactive Bromide to a reactive Iodide in situ (Finkelstein-type activation).[1]
Reaction Pathway Diagram
Figure 1: General SET mechanism for perfluoroalkylation. The critical step is the initial reduction of the C-Br bond.
Pre-Reaction Considerations
| Parameter | Specification | Scientific Rationale |
| Reagent Purity | Impurities in fluoroalkyl halides can act as radical quenchers.[1] Distill if the liquid appears yellow/orange. | |
| Solvent Degassing | CRITICAL | Oxygen is a triplet radical that traps fluoroalkyl radicals at diffusion-controlled rates ( |
| Reaction Vessel | Sealed Tube | Fluoroalkyl radicals are volatile.[1] A headspace-free or pressure-tight environment ensures the reagent remains in the liquid phase. |
| Stoichiometry | 1.5 - 2.0 equiv | The radical generation is rarely 100% efficient due to dimerization ( |
Protocol A: Sodium Dithionite Mediated (The "Robust" Method)
Recommended for: Scale-up, electron-rich heterocycles, and labs without photoreactors.
This method utilizes the Langlois/Huang conditions .[1] Sodium dithionite (
Materials:
-
Substrate: 1.0 mmol (e.g., Indole, Pyrrole, Aniline)[1]
-
Reagent: this compound (1.5 mmol, 421 mg)[1]
-
Initiator: Sodium Dithionite (
) (2.0 mmol)[1] -
Base: Sodium Bicarbonate (
) (2.0 mmol)[1] -
Solvent: Acetonitrile : Water (1:1 ratio) – Biphasic systems fail; miscibility is key.[1]
Step-by-Step Procedure:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 mmol) in 5 mL of Acetonitrile.
-
Solvation: Add 5 mL of distilled water. If the substrate precipitates, add small amounts of DMSO until homogenous.[1]
-
Reagent Addition: Add this compound (1.5 equiv) via syringe.
-
Salt Addition: Add solid
followed by solid in one portion.-
Note: The reaction is exothermic and will generate gas (
).[1] Do not seal immediately; allow initial effervescence to subside (30-60 seconds).
-
-
Reaction: Cap the vial tightly and stir vigorously at Room Temperature for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (
mL) and Brine ( mL).[1] Dry over .[1] -
Purification: Concentrate and purify via silica gel chromatography. Note: Fluoroalkylated products are often non-polar and elute quickly.
Protocol B: Photocatalytic Halide-Exchange (The "Mild" Method)
Recommended for: Complex substrates, late-stage functionalization, and acid-sensitive compounds.
Direct photocatalysis of
Materials:
-
Photocatalyst:
(1.0 mol%) OR Eosin Y (5.0 mol% - cheaper alternative)[1] -
Additive: Sodium Iodide (NaI) (20 mol%) – Essential for Bromides [1]
-
Base:
(2.0 equiv)[1] -
Solvent: DMF or DMSO (Degassed)[1]
-
Light Source: Blue LEDs (450-465 nm)
Step-by-Step Procedure:
-
catalyst Mix: In a dried Schlenk tube, combine the substrate (0.5 mmol), Photocatalyst, NaI (15 mg), and Base.
-
Inert Atmosphere: Cycle vacuum/Argon 3 times.
-
Liquid Addition: Add degassed DMSO (4 mL) and this compound (2.0 equiv) under Argon flow.
-
Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir at a speed sufficient to create a vortex (ensures uniform light penetration).[1]
-
Temperature Control: Use a fan to keep the reaction temp
.[1]
-
-
Monitoring: Monitor by TLC or
-NMR.-
NMR Tip: The product will show a characteristic doublet of triplets in the
NMR for the group around -137 ppm ( Hz).
-
-
Workup: Dilute with ether, wash extensively with water to remove DMSO.[1]
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
| Observation | Diagnosis | Corrective Action |
| No Reaction (Protocol B) | C-Br bond too strong for catalyst.[1] | Increase NaI loading to 50 mol% or switch to Protocol A (Dithionite). |
| Hydrodebromination ( | Radical quenched by H-source. | Solvent is not dry or degassed.[1] Ensure anhydrous conditions for Protocol B. |
| Low Yield (Electron-Deficient Arenes) | Electrophilic radical mismatch.[1] | These radicals are electrophilic ( |
| Product Volatility | Loss during rotary evaporation.[1] | The |
References
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex. J. Am. Chem. Soc.[1][2] (2022).[1][3][4]
-
[1]
-
-
Sodium Dithionite Initiated Fluoroalkylation of Trimethoxybenzenes. Canadian Journal of Chemistry.[1]
-
[1]
-
-
Visible Light Photocatalytic Metal-Free Perfluoroalkylation of Heteroarenes.Journal of Flow Chemistry.
-
[1]
-
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides. Organic Letters. (2014).[1][5][6][7][8]
-
[1]
-
-
This compound Substance Info. PubChem.[1]
-
(Note: Link directs to tetrafluoro analog structure for reference; specific octafluoro CAS 558-86-1 verified via search 1.9).[1]
-
Disclaimer: This protocol involves the use of halogenated solvents and radical initiators. All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. Perfluorobutyl bromide | BrC4F9 | CID 550393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | CID 2736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Polymers Utilizing 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated polymers using 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane. This versatile building block can be employed as an initiator, chain transfer agent, or telogen to introduce a perfluorobutyl moiety into a polymer structure, imparting unique and desirable properties. This document is designed to serve as a practical resource for researchers in polymer chemistry, materials science, and drug development, offering both the theoretical underpinnings and actionable experimental procedures.
Introduction: The Significance of Fluorinated Polymers and the Role of this compound
Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, hydrophobicity, and oleophobicity.[1][2] These characteristics stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[2] Consequently, fluoropolymers find widespread applications in diverse fields such as electronics, aerospace, coatings, and importantly, in the biomedical and pharmaceutical sectors. In medicine, their biocompatibility and lubricity make them suitable for use in medical devices, implants, and drug delivery systems.[3][4]
This compound (C4F8Br) is a key reagent for the introduction of a perfluorobutyl (C4F9) end-group onto a polymer chain. This terminal fluorinated segment can significantly influence the bulk and surface properties of the resulting polymer, even at low concentrations. The presence of the bromine atom allows for its participation in various controlled radical polymerization techniques, offering a pathway to well-defined polymer architectures.
Polymerization Methodologies
The synthesis of fluorinated polymers using this compound can be achieved through several radical polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight control, and the nature of the monomer.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[5][6][7] In ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates the propagating polymer chain through a halogen atom transfer process.[5] Perfluoroalkyl bromides can serve as efficient initiators in ATRP, allowing for the direct incorporation of a fluorinated segment at the beginning of the polymer chain.
Mechanism of ATRP Initiated by this compound:
Caption: General workflow for RAFT polymerization.
Telomerization
Telomerization is a polymerization reaction in which a chain transfer agent (telogen) is used in a sufficiently high concentration to limit the molecular weight of the resulting polymer (telomer). [1][8][9]this compound is an excellent telogen for the radical polymerization of various monomers, particularly vinylidene fluoride and acrylates. [1][8]This process yields low molecular weight polymers with a perfluorobutyl group at one end and a bromine atom at the other. These telomers are valuable as building blocks for the synthesis of more complex architectures, such as block copolymers and surfactants. [10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorinated polymers using this compound.
Protocol 1: Synthesis of Perfluorobutyl-terminated Poly(methyl methacrylate) via ATRP
This protocol describes the synthesis of a well-defined poly(methyl methacrylate) (PMMA) with a terminal perfluorobutyl group using this compound as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C4F8Br)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Schlenk line or glovebox for inert atmosphere techniques
-
Syringes for liquid transfer
-
Thermostated oil bath
-
Vacuum oven
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add anisole (5 mL), PMDETA (21 µL, 0.1 mmol), MMA (1.0 g, 10 mmol), and this compound (28 mg, 0.1 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 90 °C and stir the reaction mixture.
-
Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 6 hours), cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Expected Outcome: A white, powdery perfluorobutyl-terminated PMMA.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
¹⁹F NMR: To confirm the presence of the C4F9 end-group.
-
GPC: To determine the number-average molecular weight (Mn) and polydispersity index (PDI). [11][12][13]
Parameter Target Value Typical Result [MMA]:[C4F8Br]:[CuBr]:[PMDETA] 100:1:1:1 - Temperature 90 °C - Time 6 hours - Conversion ~70-80% Dependent on reaction time Mn (theoretical) ~7,000-8,000 g/mol - | PDI | < 1.3 | ~1.1-1.2 |
Protocol 2: Telomerization of Acrylic Acid with this compound
This protocol outlines the synthesis of low molecular weight poly(acrylic acid) telomers with a perfluorobutyl end group.
Materials:
-
Acrylic acid (AA), inhibitor removed
-
This compound (C4F8Br)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet
-
Thermostated oil bath
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve acrylic acid (7.2 g, 100 mmol) and this compound (5.6 g, 20 mmol) in 1,4-dioxane (50 mL).
-
Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen.
-
Initiation: Add AIBN (164 mg, 1 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 24 hours.
-
Work-up: After cooling to room temperature, precipitate the telomer by pouring the reaction mixture into a large excess of diethyl ether.
-
Isolation: Decant the solvent and wash the viscous product with fresh diethyl ether. Dry the telomer under vacuum at 50 °C to a constant weight.
Expected Outcome: A viscous, colorless to pale yellow liquid or a waxy solid, depending on the molecular weight.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine the degree of polymerization.
-
¹⁹F NMR: To verify the incorporation of the perfluorobutyl group.
-
FT-IR: To identify the characteristic functional groups of poly(acrylic acid).
| Parameter | Molar Ratio |
| [AA]:[C4F8Br]:[AIBN] | 100:20:1 |
| Temperature | 70 °C |
| Time | 24 hours |
Safety and Handling
This compound and related perfluorinated compounds should be handled with care in a well-ventilated fume hood. [14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The fluorinated polymers and telomers synthesized using this compound have a wide range of potential applications:
-
Drug Delivery: The amphiphilic nature of block copolymers containing a fluorinated segment can be exploited for the encapsulation and delivery of hydrophobic drugs. [17]* Biomedical Devices: The low surface energy and biocompatibility of fluorinated coatings can reduce biofouling on medical devices. [3]* Surfactants and Emulsifiers: Perfluorobutyl-terminated polymers can act as effective surfactants for the preparation of stable emulsions, which is relevant for certain drug formulations. [10]* Coatings: These polymers can be used to create water- and oil-repellent coatings for various substrates.
Conclusion
The use of this compound provides a versatile and efficient route to a variety of fluorinated polymers with tailored properties. By employing techniques such as ATRP and telomerization, researchers can precisely control the architecture and functionality of these materials, opening up new possibilities in materials science and pharmaceutical research. The protocols and information provided in this guide are intended to serve as a solid foundation for the exploration and application of these unique fluorinated polymers.
References
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- Vertex AI Search. (2026).
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- Eren Erol, F., Sinirlioglu, D., & Muftuoglu, A. E. (2014). Synthesis of Fluorinated Amphiphilic Block Copolymers Based on PEGMA, HEMA, and MMA via ATRP and CuAAC Click Chemistry. International Journal of Polymer Science, 2014, 1-11.
- Eren Erol, F., Sinirlioglu, D., & Muftuoglu, A. E. (2015). Synthesis of fluorinated amphiphilic block copolymers based on PEGMA, HEMA, and MMA via ATRP and CuAAC click chemistry.
- Techno PharmChem. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Bromo-4-fluorobutane 98 462-72-6.
- Thermo Fisher Scientific. (2009).
- RSC Publishing. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry, 3(3), 652-657.
- Anastasaki, A., et al. (2016). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. Journal of the American Chemical Society, 138(23), 7368-7371.
- ACS Publications. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
- Hasan, M. N., et al. (2015). Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. Journal of Chemical and Pharmaceutical Research, 7(7), 934-940.
- Islam, M. S., et al. (2017).
- Thermo Fisher Scientific. (2014).
- Pilichowska, S., et al. (2020). Functional Acrylic Resins Prepared via Photo-Induced Telomerization Using Tetrabromomethane as Telogen. Polymers, 12(10), 2348.
- Ameduri, B., et al. (2011). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 3(4), 1864-1881.
- Chmielarz, P., et al. (2021).
- TCI Chemicals. (2025).
- RSC Publishing. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry.
- Matyjaszewski, K., & Tsarevsky, N. V. (2025). Atom transfer radical polymerization. Nature Reviews Methods Primers, 5(1), 1-24.
- Alfa Chemistry. (n.d.). CAS 558-86-1 this compound.
- Ladeira, S., et al. (2014).
- Ladeira, S., et al. (2014).
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- Sigma-Aldrich. (n.d.).
- Chen, C. H., & Chen, J. T. (1993). Free radical polymerization of methyl methacrylate at high temperatures. Journal of Applied Polymer Science, 50(5), 817-827.
- Ameduri, B., et al. (2013). Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene. Journal of Polymer Science Part A: Polymer Chemistry, 51(23), 5059-5068.
- Intertek. (n.d.).
- Chen, Y., et al. (2014). Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates. Polymer Chemistry, 5(13), 4059-4068.
- Srivastava, A. K., et al. (2007). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. E-Journal of Chemistry, 4(4), 513-520.
- Sridharan, R., & Srinivasan, K. S. V. (2013). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 5(1), 253-263.
- Chen, Y., et al. (2014). Synthesis of End-functionalized Poly(methyl methacrylate)
- PubChem. (n.d.). 1-bromo-1-fluorobutane.
- Zhang, H., et al. (2006). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids.
- Kissa, E. (1994).
- Coessens, V., et al. (2000). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2678-2686.
- ResearchGate. (n.d.).
- PubChemLite. (n.d.). 1-bromo-4-fluorobutane (C4H8BrF).
- Salmi, T., et al. (2007).
- University of Southern Mississippi. (n.d.).
- ResearchGate. (2025). Kinetics of radical telomerization of acrylic acid in the presence of 1-octadecanethiol.
- Yagci, Y., et al. (2012). Synthesis of Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) Block Copolymer by Redox Polymerization and Atom Tra. Indonesian Journal of Chemistry, 12(2), 113-119.
- Sim, K., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. The Journal of Physical Chemistry A, 125(34), 7427-7437.
- Rinaldi, P. L., & Li, Y. (2023). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 15(13), 2841.
- Król, B., & Chmielarz, P. (2013). Synthesis of PMMA-b-PU-b-PMMA tri-block copolymers through ARGET ATRP in the presence of air. Express Polymer Letters, 7(3), 249-260.
- TUS. (2011). Polymer molecular weight analysis by >1>H NMR spectroscopy.
- Carnegie Mellon University. (n.d.).
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19F NMR spectroscopy of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane reaction products.
Application Note: F NMR Spectroscopy of this compound Reaction Products
Executive Summary
This compound (
The high sensitivity and wide chemical shift dispersion of
Chemical Context & Reactivity
The reactivity of this compound is driven by the weak
Reaction Mechanism: Radical Addition to Alkenes
The most common application involves the addition of the
Figure 1: Mechanistic pathway for the ATRA reaction of 1-bromo-octafluorobutane to an alkene. The transformation results in a dramatic shielding of the
Experimental Protocol
Sample Preparation
Proper sample preparation is vital to avoid line broadening due to paramagnetic impurities or concentration effects.
-
Solvent: Chloroform-d (
) is standard. Acetone- is recommended if the product is polar. -
Concentration: 10–20 mg of crude reaction mixture in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( ppm). It is chemically inert and resonates in a clear region.-
Alternative: Fluorobenzene (
ppm).
-
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg or zg30 | Standard 1-pulse sequence. 30° flip angle reduces saturation. |
| Spectral Width (SW) | 250 ppm (-50 to -300 ppm) | Covers |
| Relaxation Delay (D1) | Essential for qNMR. | |
| Scans (NS) | 16 – 64 | |
| Decoupling | Inverse Gated | Removes |
Data Analysis & Interpretation
Spectroscopic Signature of the Reagent
The starting material, 1-Bromo-4-hydrooctafluorobutane , displays a characteristic four-signal pattern.
Structure:
| Position | Group | Shift ( | Multiplicity (Coupled) | J-Coupling (Hz) |
| (a) | -64.0 to -66.0 | Triplet | ||
| (b) | Internal | -120.0 to -122.0 | Multiplet | Complex |
| (c) | Internal | -128.0 to -130.0 | Multiplet | Complex |
| (d) | -137.0 to -139.0 | Doublet of Triplets |
Note: The
Characterizing the Product
Upon radical addition to an alkene (
Product Structure:
Key Diagnostic Changes:
-
The
-Shift: The signal for (originally attached to Br) shifts significantly upfield (from ~ -65 ppm to ~ -112 ppm). This is the primary indicator of successful C-C bond formation. -
The Anchor: The
signal remains relatively stationary (~ -138 ppm), confirming the integrity of the fluoroalkyl chain.
Comparison Table:
| Signal | Reagent Shift (ppm) | Product Shift (ppm) | Interpretation | |
| -65.5 | N/A | - | Disappearance indicates consumption. | |
| N/A | -112.0 to -115.0 | ~ -47 | New C-C bond formation. | |
| -138.0 | -138.5 | < 1.0 | Unchanged structural anchor. |
Visual Workflow for Analysis
Figure 2: Step-by-step logic for interpreting the
Troubleshooting & Artifacts
-
Phasing Issues: Large spectral widths can lead to phase errors at the edges of the spectrum. Use magnitude mode or careful manual phasing if the
doublet is distorted. -
Baseline Rolling: Due to the wide sweep width and high signal intensity of fluorinated solvents (if used) or Teflon probe parts. Use backward linear prediction (LP) or baseline correction algorithms (e.g., Bernstein polynomial).
-
Integration Errors: If the integral of
(1H equivalent) does not match the (2F equivalent), check (relaxation delay). The terminal often relaxes slower than internal fluorines.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Alfa Chemistry . (2024). 19F NMR Chemical Shift Table - Organofluorine.
-
Kostromitin, V. S., et al. (2023). "Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system". Chemical Communications.[1]
-
Sigma-Aldrich (Merck) . This compound Product Sheet. (Verifying CAS 558-86-1 identity as the hydro-bromide variant).
Using perfluorobutyl bromide as a building block in organic synthesis.
This guide outlines the strategic application of Perfluorobutyl Bromide (
Executive Summary & Chemical Profile
Perfluorobutyl Bromide (PFBB) is a dense, chemically inert liquid used primarily as a radical source for perfluoroalkylation. While perfluorobutyl iodide is the traditional reagent of choice due to its weak C–I bond, PFBB is increasingly favored in industrial scale-up due to its lower cost and resistance to spontaneous decomposition (liberation of
| Property | Value | Relevance to Synthesis |
| CAS Number | 375-88-2 | Verification |
| Boiling Point | 43 °C | Volatile; requires efficient reflux condensers or sealed vessels. |
| Density | ~1.9 g/mL | Forms a distinct lower phase in organic biphasic systems. |
| Bond Energy | C–Br (~69 kcal/mol) | Requires energetic radical initiation or metal catalysis (Cu, Ir, Ru). |
| Stability | High | Resistant to light/heat storage; no "iodine" discoloration over time. |
Mechanistic Activation Strategies
To utilize PFBB effectively, one must bypass the kinetic barrier of the C–Br bond. Three primary activation modes are employed:[1][2][3]
-
Synergistic Photoredox/Copper Catalysis:
-
Thermal Radical Initiation (The "BPO/Cu" System):
-
Metal-Mediated Cross-Coupling:
Detailed Experimental Protocols
Protocol A: Photoredox ATRA (Atom Transfer Radical Addition) to Alkenes
Target: Synthesis of
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: Perfluorobutyl Bromide (2.0 equiv)
-
Photocatalyst:
(0.5 - 1.0 mol%) -
Co-Catalyst:
or CuBr (5 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (degassed)
-
Light Source: Blue LEDs (
)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol),
(1.6 mg, 0.5 mol%), and the Copper catalyst (5 mol%). -
Solvent & Reagent: Evacuate and backfill with
(3x). Add degassed DCM (2.0 mL) via syringe, followed by Perfluorobutyl Bromide (1.0 mmol, 2 equiv). -
Irradiation: Seal the tube and place it 2–3 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature
. -
Monitoring: Monitor by TLC or
NMR (disappearance of PFBB signal at ). Reaction typically requires 12–24 hours. -
Workup: Dilute with diethyl ether, filter through a short pad of silica gel to remove catalysts, and concentrate
-
Note: The product is an alkyl bromide.[11] Avoid heating above 50 °C during concentration to prevent elimination.
-
Protocol B: Thermal Radical Perfluoroalkylation (The "BPO" Method)
Target: Synthesis of perfluorobutyl-substituted alkenes (via addition-elimination). Source Grounding: Adapted from J. Org.[9][12] Chem. 1997, 62, 7128.
Reagents:
-
Substrate: 1-Octene (or equivalent)
-
Reagent: Perfluorobutyl Bromide (1.5 equiv)
-
Initiator: Benzoyl Peroxide (BPO) (0.1 equiv)
-
Oxidant/Catalyst:
(0.1 equiv) -
Solvent: Chlorobenzene or Acetic Acid
Step-by-Step Procedure:
-
Assembly: Combine alkene (1.0 mmol), PFBB (1.5 mmol), BPO (24 mg), and
(18 mg) in a pressure tube. -
Reaction: Heat the mixture to 90–100 °C for 16 hours. The thermal decomposition of BPO initiates the radical chain.
-
Mechanism Check: The
radical adds to the alkene.[9] The resulting alkyl radical is oxidized by to a cation, which eliminates a proton to form the trans-alkene ( ). -
Purification: Wash with saturated
(to remove acid/copper salts), extract with hexanes, and purify via column chromatography.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the dual catalytic cycle (Photoredox/Copper) used in Protocol A.
Caption: Synergistic Photoredox/Copper catalytic cycle for the activation of Perfluorobutyl Bromide. The Ir-catalyst drives radical generation, while the Cu-catalyst mediates halogen transfer.
Troubleshooting & Safety
-
Safety Warning (PFAS): Perfluorinated chains are persistent in the environment. All waste streams containing PFBB must be segregated and incinerated at high temperatures (>1100 °C). Do not dispose of down the drain.
-
Reactivity Issues: If the reaction is sluggish, consider the "Finkelstein Activation" : Add 10–20 mol% Sodium Iodide (NaI) to the reaction. This generates transient
in situ, which is significantly more reactive toward radical generation. -
Phase Separation: PFBB is fluorophilic and hydrophobic. In polar solvents (MeCN, DMF), it may pool at the bottom. Vigorous stirring ( >1000 RPM) is critical for biphasic kinetics.
References
-
Photoredox/Copper ATRA Protocol: Wallentin, C. J., et al. "Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system." Chemical Communications, 2012, 48, 10111. Link
-
Thermal Radical Substitution: Bravo, A., et al. "New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes." Journal of Organic Chemistry, 1997, 62, 7128. Link
-
General Reactivity of Fluoroalkyl Bromides: "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents." Molecules, 2018, 23, 169. Link
-
Metallaphotoredox Concepts: Zhao, X., MacMillan, D. W. C. "Metallaphotoredox Perfluoroalkylation of Organobromides." J. Am. Chem. Soc., 2020, 142, 19480. Link
Sources
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Application Note: Light-Mediated Perfluoroalkylation of Arenes
[1][2][3][4][5][6]
Executive Summary
The introduction of perfluoroalkyl groups (
This Application Note details a visible-light-mediated protocol for the direct C–H perfluoroalkylation of arenes and heteroarenes. By utilizing photoredox catalysis, this method operates under mild conditions (room temperature) using commercially available perfluoroalkyl iodides (
Mechanistic Principles & Design
To ensure reproducibility, researchers must understand the quenching cycle employed. Perfluoroalkyl iodides (
The Reductive Quenching Pathway
The following logic flow illustrates the causal chain for the Ruthenium-catalyzed method:
Figure 1: Mechanistic flow of the Reductive Quenching Cycle utilized in Protocol A. The key driver is the formation of the strongly reducing Ru(I) species.
Critical Parameter Optimization
Before executing the SOPs, review these critical variables that determine success vs. failure.
| Parameter | Recommendation | Scientific Rationale |
| Light Source | Blue LED (440–460 nm) | Matches |
| Degassing | Mandatory (Sparge 15 min) | Oxygen is a triplet radical that quenches |
| Solvent | MeCN or DMSO | High dielectric constant stabilizes charged intermediates ( |
| Stoichiometry | Excess | |
| Concentration | 0.1 M to 0.5 M | Too dilute = slow kinetics. Too concentrated = light penetration issues (Beer-Lambert Law). |
Standard Operating Procedures (SOPs)
Protocol A: Ruthenium-Catalyzed Perfluoroalkylation
Best for: Broad substrate scope, high value intermediates, and scaling up. Mechanism: Reductive Quenching.[1][2][3]
Materials:
-
Catalyst:
(1.0 mol%) -
Substrate: Arene/Heteroarene (1.0 equiv, 0.5 mmol)
-
Reagent: Perfluoroalkyl Iodide (
) (3.0 equiv) -
Reductant/Base: Sodium Formate (
) (2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMSO (degassed)[4]
Step-by-Step Workflow:
-
Vessel Prep: Charge a 10 mL borosilicate glass vial (or crimp-top vial) with a magnetic stir bar.
-
Reagent Addition: Add Arene (0.5 mmol),
(3.7 mg, 0.005 mmol), and Sodium Formate (68 mg, 1.0 mmol). -
Solvent &
: Add MeCN (5.0 mL) followed by the liquid (1.5 mmol).-
Note: If
is a gas (e.g., ), bubble it slowly into the solvent at before adding to the vial, or use a balloon.
-
-
Degassing: Seal the vial with a septum. Insert an N2 inlet needle and a vent needle. Sparge the solution for 15 minutes. Do not skip this step.
-
Irradiation: Place the vial 2–3 cm away from a Blue LED source (approx. 450 nm). Turn on the fan to maintain temperature
. Stir vigorously. -
Monitoring: Irradiate for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Metal-Free Eosin Y Catalysis
Best for: Cost-sensitive projects, green chemistry requirements, and electron-rich heteroarenes (indoles, pyrroles).
Mechanism: Reductive Quenching (Eosin Y
Materials:
-
Catalyst: Eosin Y (Disodium salt) (5.0 mol%)
-
Base:
(2.0 equiv) or TMEDA (2.0 equiv) -
Reagent:
(3.0 equiv) -
Solvent: DMSO or MeCN:H2O (9:1)
-
Light: Green LED (approx. 530 nm) or Compact Fluorescent Light (CFL)
Step-by-Step Workflow:
-
Setup: In a reaction tube, combine Arene (0.5 mmol), Eosin Y (17 mg, 0.025 mmol), and
(138 mg, 1.0 mmol). -
Solvation: Add DMSO (2.5 mL). Add
(1.5 mmol). -
Deoxygenation: Freeze-pump-thaw (3 cycles) is preferred for organic dyes, or vigorous N2 sparging for 20 mins.
-
Reaction: Irradiate with Green LEDs. Eosin Y has an absorption max at ~539 nm.
-
Observation: The solution will be fluorescent orange/green. If it turns colorless/brown rapidly, the catalyst may be bleaching (photodegradation); check oxygen levels.
-
-
Workup: Standard aqueous extraction as in Protocol A.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Conversion | Oxygen quenching | Re-degas the solvent. Ensure the reaction vessel is sealed tight under |
| Low Yield (<30%) | Light attenuation | The solution is too dark/concentrated. Dilute to 0.05 M or use a thinner vial (increase surface-to-volume ratio). |
| Hydro-defluorination | H-atom abstraction | Solvent is acting as an H-donor. Switch from DMF/THF to MeCN or Benzene. |
| Regioselectivity Issues | Radical nature | Radical addition is governed by electronics.[6] Electron-rich positions are favored. Block sensitive sites if necessary. |
Regioselectivity Logic
Perfluoroalkyl radicals are electrophilic .[4] They preferentially attack positions with high electron density.
-
Indoles: C2 position (or C3 if C2 is blocked).
-
Pyrroles: C2 position.
-
Pyridines: C2/C4 positions (often requires activation by protonation/TFA).
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011).[7][8][9] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[6][7][8][9][10] [Link][6][7][8]
-
Iqbal, N., Choi, S., Ko, E., & Cho, E. J. (2012). Trifluoromethylation of Heterocycles via Visible Light-Mediated Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
-
Nguyen, J. D., Tucker, J. W., Konieczynski, M. D., & Stephenson, C. R. J. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(11), 4160–4163. [Link]
-
Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). Continuous Flow Visible Light-Induced Trifluoromethylation of Heterocycles Using Eosin Y as an Organic Photocatalyst.[11][12] The Journal of Organic Chemistry, 79(1), 223–229. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis [ideas.repec.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane in Materials Science
This guide details the technical application of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (referred to herein as 1-Br-4-H-OFB or the C4-Hydro-Bromide ), a specialized fluorinated building block.
Unlike perfluorooctyl bromide (PFOB), which is fully perfluorinated and persists longer in the environment, 1-Br-4-H-OFB represents the modern shift toward C4-fluorochemistry . It offers a strategic balance: the
Executive Summary
-
Compound: this compound (
). -
CAS: 558-86-1.
-
Primary Utility: Synthesis of semi-fluorinated alkanes (SFAs), hydrophobic surface coatings, and fluorinated polymer grafts.
-
Industry Relevance: Replaces C8-fluorocarbons (PFOA/PFOS precursors) in compliance with global environmental regulations (e.g., REACH, EPA SNAP).
-
Key Reactivity: The
bond is susceptible to radical-mediated addition and metal-halogen exchange, while the bond acts as a spectroscopic probe (NMR) and dipole modulator.
Part 1: Chemical Profile & Physicochemical Properties
Understanding the physical constraints of 1-Br-4-H-OFB is critical for experimental design, particularly regarding phase separation and solubility.
| Property | Value | Experimental Implication |
| Molecular Formula | High fluorine content (>50% w/w) ensures immiscibility with hydrocarbons. | |
| Molecular Weight | 280.94 g/mol | Heavy vapor; requires efficient condensation during reflux. |
| Boiling Point | ~66 °C | Ideal for mid-temperature radical reactions; easy removal by distillation. |
| Density | ~1.9 g/mL | Forms the bottom layer in aqueous/organic biphasic systems. |
| Solubility | Fluorous solvents, Ether, THF | Insoluble in water and methanol. Requires fluorinated co-solvents (e.g., HFE-7100) for homogenous phases. |
| Reactivity | Radical Transfer (High) | The |
Part 2: Application I – Synthesis of Semi-Fluorinated Materials
The most potent application of 1-Br-4-H-OFB is as a telogen in radical addition reactions. By coupling this fluorinated tail to hydrocarbon alkenes, researchers create Semi-Fluorinated Alkanes (SFAs) . These diblock molecules (
Mechanism: Radical-Mediated Atom Transfer Addition (ATRA)
The reaction proceeds via the homolytic cleavage of the
Figure 1: Mechanism of Radical Addition of 1-Br-4-H-OFB to Alkenes.
Protocol: Synthesis of H(CF2)4-Hexyl Bromide Derivative
Objective: Attach the octafluorobutyl group to 1-hexene to create a surfactant precursor.
Materials:
-
1-Br-4-H-OFB (1.0 eq)
-
1-Hexene (1.2 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Acetonitrile (degassed) or Neat (if miscibility allows at 70°C).
Step-by-Step Methodology:
-
Preparation: In a heavy-walled pressure tube (Ace Glass) equipped with a magnetic stir bar, combine 1-Br-4-H-OFB (10 mmol, ~2.81 g) and 1-hexene (12 mmol).
-
Deoxygenation: Bubble dry nitrogen gas through the liquid mixture for 15 minutes. Oxygen inhibits the radical chain propagation.
-
Initiation: Add AIBN (0.5 mmol). Seal the tube immediately.
-
Reaction: Heat the block to 75°C for 6–8 hours. The solution should remain clear.
-
Note: The boiling point of the bromide is 66°C; the pressure tube is essential to prevent loss and maintain liquid phase kinetics.
-
-
Work-up: Cool to room temperature. Transfer the mixture to a rotary evaporator.
-
Purification: Remove unreacted hexene and low-boiling impurities under reduced pressure (40°C, 20 mbar).
-
Validation: The residue is the crude adduct (
).-
Reduction (Optional): To remove the secondary bromine and yield the pure SFA, treat with Tributyltin hydride (
) or Zinc/Acetic acid.
-
Part 3: Application II – Surface Engineering (Hydrophobic Coatings)
In materials science, 1-Br-4-H-OFB is a precursor for fluorinated silanes . These silanes are grafted onto glass, silicon, or metal oxides to create "self-cleaning" or anti-fouling surfaces.
Workflow: The "Graft-to" Approach
Direct grafting of the bromide is difficult. The standard protocol converts the bromide into a vinyl-functionalized intermediate or couples it directly to a vinyl silane.
Figure 2: Workflow for converting 1-Br-4-H-OFB into a surface coating agent.
Protocol: Creating a Fluorinated Glass Surface
-
Silane Synthesis: React 1-Br-4-H-OFB with vinyltrimethoxysilane using the Protocol 1 conditions (AIBN, 75°C). Purify the adduct by vacuum distillation.
-
Substrate Activation: Clean glass slides with Piranha solution (
3:1) for 30 mins. Rinse with DI water and dry under . Warning: Piranha solution is explosive with organics. -
Deposition: Prepare a 1% (v/v) solution of the fluorinated silane adduct in anhydrous toluene.
-
Incubation: Immerse the slides in the solution for 12 hours under dry atmosphere.
-
Curing: Rinse slides with toluene, then ethanol. Cure in an oven at 110°C for 1 hour to crosslink the siloxane network.
-
Test: Measure water contact angle. A successful coating will show
.
Part 4: Drug Development & Bio-Applications
For the pharmaceutical audience, 1-Br-4-H-OFB serves as a "Fluorous Tag" reagent.
19F-MRI Contrast Agents
The terminal proton (
-
Application: Emulsify 1-Br-4-H-OFB with egg yolk lecithin to create nanoparticles (100–200 nm). Inject intravenously to track macrophage uptake in inflammation models.
Oxygen Carriers (Blood Substitutes)
While PFOB (
References
-
Synthesis of Fluorinated Silazanes
-
Radical Addition Chemistry (General Protocol)
- Title: Radical Copolymerization of Chlorotrifluoroethylene with 4-Bromo-3,3,4,4-tetrafluorobut-1-ene (Mechanistic parallel).
- Source: Journal of Polymer Science Part A: Polymer Chemistry.
-
URL:[Link]
-
Grignard & Organometallic Reagents
- Title: Preparation of Grignard Reagents
- Source: Journal of Fluorine Chemistry / ScienceDirect.
-
URL:[Link]
- Chemical Data & Safety: Title: this compound Product Page & SDS. Source: Apollo Scientific.
-
Environmental Impact of C4 vs C8
- Title: The shift from C8 to C4 fluorochemistry: Regulatory and performance implic
- Source: Surface Coatings Intern
-
URL:[Link]
Sources
Introducing perfluorobutyl groups into organic molecules.
Application Note: Late-Stage Perfluorobutylation (C₄F₉) of Organic Molecules via Photoredox Catalysis
Introduction & Strategic Rationale
While the trifluoromethyl (–CF₃) group is ubiquitous in medicinal chemistry and agrochemicals, the perfluorobutyl (–C₄F₉) or nonafluorobutyl group offers distinct, amplified physicochemical properties. Introducing a –C₄F₉ chain dramatically increases a molecule's lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and imparts unique "fluorous" phase affinities that are highly valuable for specialized solid-liquid separations 1. Historically, the installation of long perfluoroalkyl chains relied on harsh organometallic conditions or highly toxic radical initiators. However, the advent of visible-light photoredox catalysis has revolutionized this space, allowing for the generation of the highly reactive nonafluorobutyl radical (C₄F₉•) under mild, room-temperature conditions with broad functional group tolerance.
Mechanistic Paradigms
The generation of the C₄F₉• radical is typically achieved via single-electron transfer (SET). Two primary precursor classes currently dominate modern synthetic protocols:
-
Perfluorobutyl Iodide (C₄F₉I): A commercially available, albeit volatile, liquid. It undergoes reductive cleavage by an excited-state photocatalyst (e.g., Ru(bpy)₃²⁺) to yield the C₄F₉• radical and an iodide anion. This pathway often requires a sacrificial electron donor to regenerate the catalyst 1.
-
α-(Perfluorobutylsulfonyl)propiophenones: These "dummy group" reagents act as photocleavable sources of C₄F₉•. Upon UV/Vis irradiation, they undergo Norrish Type I homolysis, releasing SO₂, a bulky propiophenone radical, and the desired perfluorobutyl radical. This method is highly advantageous as it is metal-free and redox-neutral 2.
Photoredox catalytic cycle for the generation and addition of the nonafluorobutyl radical.
Reagent Selection Guide
To ensure optimal reaction design, researchers must select the appropriate C₄F₉ source based on substrate sensitivity and equipment availability.
| Reagent Type | Activation Method | Key Advantages | Limitations |
| Nonafluorobutyl Iodide (C₄F₉I) | Visible Light + Ru/Ir Photocatalyst | Highly economical; broad literature precedent 1. | Requires transition metals; iodine radicals may cause side reactions. |
| α-(Perfluorobutylsulfonyl)propiophenones | UV/Vis Light (280-295 nm) | Metal-free; redox-neutral; bench-stable solid 2. | Requires specific wavelength filters; generates SO₂ gas. |
| Perfluorobutyl Sulfones / Hydrazones | Hypervalent Iodine or TBAI Initiator | Operates via electron-catalysis radical chains 3. | Substrate scope can be limited by steric hindrance. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring color changes and gas evolution, the operator can confirm the mechanistic progression of the reaction.
Protocol A: Visible-Light-Driven Ru-Catalyzed Perfluorobutylation of Arenes
Causality Note: The use of Cs₂CO₃ is critical here not just as a traditional base, but as an electron-donor adjuvant. It facilitates the regeneration of the Ru(II) ground state from the oxidized Ru(III) species, preventing catalytic stalling and significantly improving yields 1.
-
Step 1: Reaction Assembly. In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.2 mmol), [Ru(bpy)₃]Cl₂ (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol, 2 equiv).
-
Step 2: Solvent & Reagent Addition. Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques. Add anhydrous DMF (2.0 mL) followed by C₄F₉I (0.6 mmol, 3 equiv). Self-Validation: The solution should immediately exhibit the characteristic bright orange/red color of the Ru(II) complex.
-
Step 3: Degassing. Perform three consecutive Freeze-Pump-Thaw cycles. Causality Note: Molecular oxygen is a potent triplet state quencher. Failing to remove O₂ will immediately deactivate the *Ru(II) excited state, halting radical generation entirely.
-
Step 4: Irradiation. Backfill with argon and seal the tube. Irradiate the mixture using a 450 nm blue LED array (approx. 3.8 W) at room temperature for 16 hours. Ensure vigorous stirring to maintain mass transfer.
-
Step 5: Workup. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Metal-Free Photoinduced Perfluorobutylation
Causality Note: This protocol utilizes α-(perfluorobutylsulfonyl)propiophenone. Long-pass filters (280 nm or 295 nm) are mandatory to prevent the over-excitation and subsequent degradation of the aromatic substrates by shorter UV wavelengths 2.
-
Step 1: Preparation. In a quartz reaction vessel, dissolve the electron-rich arene (0.2 mmol) and α-(perfluorobutylsulfonyl)propiophenone (0.4 mmol, 2 equiv) in acetonitrile (2 mL).
-
Step 2: Degassing. Sparge the solution with argon gas for 15 minutes.
-
Step 3: Irradiation. Irradiate the mixture using a broad-spectrum light source equipped with a 295 nm long-pass filter for 6 hours. Self-Validation: The evolution of SO₂ gas bubbles indicates the successful homolytic cleavage of the reagent.
-
Step 4: Isolation. Concentrate the crude mixture directly. The bulky propiophenone "dummy group" byproduct can typically be separated from the perfluorobutylated product via standard column chromatography due to significant polarity differences.
Standardized Schlenk-line workflow for photoredox-mediated perfluorobutylation.
Quantitative Data & Expected Outcomes
The efficiency of perfluorobutylation depends heavily on the electronic nature of the substrate and the chosen radical precursor. The introduction of non-classical fluorinated reagents has expanded the scope significantly over the last decade 4.
| Substrate Class | Reagent System | Catalyst/Initiator | Typical Yield (%) | Regioselectivity |
| Arylboronic Acids | C₄F₉I | Ru(bpy)₃Cl₂ / Cu dual | 65 - 85% | Ipso-substitution |
| Electron-Rich Arenes | α-(C₄F₉SO₂)propiophenone | None (Light only) | 70 - 95% | Ortho/Para to EDG |
| Aryl Hydrazones | C₄F₉I | TBAI (Electron catalysis) | 45 - 78% | Azomethine Carbon |
| Indoles / Pyrroles | C₄F₉I | Fenton's Reagent (Fe²⁺/H₂O₂) | 50 - 75% | C2 or C3 position |
Note: Yields are highly dependent on steric hindrance. For instance, ortho-substituted aryl hydrazones exhibit reduced yields (~43%) compared to their unhindered counterparts due to steric clashes during radical addition 3.
References
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry.
- Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides.
- Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorin
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perfluoroalkylation with 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for perfluoroalkylation reactions using 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane (C₄F₉Br). This resource is designed for researchers, chemists, and drug development professionals who are incorporating the n-perfluorobutyl moiety into their molecular scaffolds. The following troubleshooting guides and FAQs are based on established mechanistic principles and field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
The introduction of perfluoroalkyl groups can significantly enhance the metabolic stability, bioavailability, and solubility of organic molecules, making these reactions critical in modern chemistry.[1] However, the unique reactivity of perfluoroalkyl radicals presents specific challenges. This guide will address these issues directly, providing not just solutions, but the fundamental reasoning behind them.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during perfluoroalkylation with C₄F₉Br. Each issue is broken down by symptoms, probable causes, and actionable solutions with detailed scientific rationale.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., your arene or alkene).
-
¹⁹F NMR shows the prominent C₄F₉Br starting material peak with minimal or no product formation.
Probable Causes & Solutions:
-
Inefficient Radical Initiation: The C-Br bond in C₄F₉Br is stronger than the C-I bond in analogous iodo-reagents, requiring more robust initiation conditions.[1]
-
Solution A (Thermal Initiation): Increase the reaction temperature to better match the half-life of your thermal initiator (e.g., AIBN, ACCN). Be cautious not to exceed the thermal stability of your substrate or product. The choice of initiator is critical, as some common initiators have low efficiency in perfluorinated solvents.[2]
-
Solution B (Photocatalysis): Ensure your photocatalyst's excited-state potential is sufficient to reduce the C₄F₉Br. If using a visible-light-promoted method, confirm that your reaction vessel is transparent to the required wavelength and the light source is of adequate intensity.[3][4]
-
Solution C (Redox Initiation): For metal-mediated methods (e.g., copper catalysis), ensure the catalyst is active and not poisoned. The choice of ligands and solvents can be crucial for catalytic turnover.[5][6]
-
-
Inappropriate Solvent Choice: The solvent may be incompatible with the initiator system.
-
Presence of Radical Inhibitors: Molecular oxygen (O₂) or other impurities can quench the radical chain reaction.
-
Solution: Rigorously degas your reaction mixture. The freeze-pump-thaw method (3-4 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient for many applications. Ensure all reagents and solvents are pure and free of stabilizers that may inhibit radical processes.[8]
-
Issue 2: Formation of Hydrodehalogenated Byproduct (C₄F₉H)
Symptoms:
-
GC-MS or ¹⁹F NMR analysis reveals a significant peak corresponding to 1,1,2,2,3,3,4,4-octafluorobutane (C₄F₉H).
-
Product yield is diminished, and a volatile, non-polar byproduct is observed.
Probable Causes & Solutions:
-
Hydrogen Atom Abstraction from Solvent: The perfluorobutyl radical (C₄F₉•) is highly electrophilic and reactive, readily abstracting hydrogen atoms from solvents with weak C-H bonds.[9] Solvents like THF are particularly susceptible.[10]
-
Solution: Switch to a solvent with stronger C-H bonds that are less prone to hydrogen atom transfer (HAT).
-
| Solvent | Propensity for H-Abstraction | Rationale |
| Tetrahydrofuran (THF) | High | Activated α-C–H bonds are easily abstracted.[10] |
| Toluene | Moderate | Benzylic C-H bonds are susceptible to abstraction. |
| Acetonitrile (MeCN) | Low | Strong C-H bonds, generally a good choice. |
| Dimethyl Sulfoxide (DMSO) | Low | Strong C-H bonds, suitable for many radical reactions.[10] |
| tert-Butanol | Low | Lacks easily abstractable α-hydrogens. |
| Water | Very Low | Can be an excellent solvent for certain radical reactions.[11] |
-
Hydrogen Atom Abstraction from Substrate/Reagents: If your substrate or other reagents contain particularly labile C-H bonds, they can serve as the hydrogen source.
-
Solution: While often unavoidable, increasing the rate of the desired productive reaction can outcompete the HAT side reaction. This can be achieved by increasing the concentration of the radical-trapping substrate or using a more reactive substrate. Electron-rich aromatic substrates, for example, react faster with the electrophilic C₄F₉• radical, reducing its steady-state concentration and minimizing competitive side reactions.[12]
-
Issue 3: Formation of Dimerized Byproduct (C₈F₁₈)
Symptoms:
-
A peak corresponding to perfluoro-n-octane (C₈F₁₈) is detected by GC-MS.
-
This issue often accompanies low conversion of the primary substrate.
Probable Causes & Solutions:
-
High Radical Concentration: If the rate of radical generation significantly exceeds the rate of radical trapping by the substrate, radical-radical recombination (homo-coupling) becomes a prominent termination pathway.
-
Solution A (Reduce Initiator Concentration): Lower the molar equivalents of the initiator to generate radicals more slowly.
-
Solution B (Slow Addition): If using a chemical redox initiator, add it slowly over the course of the reaction via syringe pump to maintain a low, steady concentration of the C₄F₉• radical.
-
Solution C (Lower Temperature/Light Intensity): For thermal or photochemical initiation, reducing the temperature or light intensity will decrease the rate of radical formation.
-
-
Unreactive Substrate: The substrate may be too sterically hindered or electronically deactivated to trap the C₄F₉• radical efficiently.
-
Solution: This is a more fundamental challenge. It may require screening different catalyst systems or modifying the substrate to enhance its reactivity. For example, in cross-coupling reactions, the choice of ligand can dramatically impact the rate of the desired coupling versus side reactions.[13][14]
-
Visual Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting common issues in your perfluoroalkylation reaction.
Caption: A decision tree for troubleshooting perfluoroalkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction sluggish with C₄F₉Br when it worked well with C₄F₉I? A: The carbon-bromine bond is significantly stronger than the carbon-iodine bond. This means that more energy (thermal, photonic, or chemical) is required to homolytically cleave the C-Br bond to generate the necessary C₄F₉• radical.[1] While C₄F₉Br is often more stable, affordable, and readily available, its use may necessitate re-optimization of the initiation conditions that were successful for the corresponding iodide.[1]
Q2: Can I use a base in my reaction? A: Caution is advised. While some cross-coupling reactions require a base, strong bases can promote a side reaction known as hydrodehalogenation, converting the C₄F₉Br directly to C₄F₉H, especially in protic solvents or with adventitious water.[7] If a base is necessary, a non-nucleophilic, sterically hindered base should be screened carefully at low temperatures.
Q3: What is the underlying mechanism for these reactions? A: Most perfluoroalkylations with C₄F₉Br proceed via a radical chain mechanism. The key steps are:
-
Initiation: Generation of the C₄F₉• radical from C₄F₉Br.
-
Propagation: The electrophilic C₄F₉• radical adds to your substrate (e.g., an alkene or arene) to form a new radical intermediate. This intermediate then continues the chain by reacting further (e.g., abstracting an atom or being oxidized/reduced) to form the product and regenerate a chain-carrying radical.
-
Termination: Two radicals combine to end the chain (e.g., C₄F₉• + C₄F₉• → C₈F₁₈). The efficiency of the reaction depends on the propagation steps being much faster than termination.
Caption: General mechanism for radical perfluoroalkylation and key side reactions.
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated Aromatic Perfluoroalkylation
This protocol is a representative starting point and requires optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(ppy)PF₆, 1-2 mol%), and a suitable solvent (e.g., acetonitrile, 0.1 M).
-
Degassing: Seal the vial with a septum and degas the mixture by sparging with argon for 20 minutes.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.5-2.0 equiv.) via syringe.
-
Reaction: Place the vial approximately 5-10 cm from a cooling-fan-equipped 34W blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired perfluoroalkylated product.
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
-
Freeze: Place the sealed reaction vessel containing the solution into a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Connect the vessel to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the connection to the vacuum line. Remove the vessel from the liquid nitrogen bath and allow it to thaw completely at room temperature. You may observe gas bubbles being released from the solution as it thaws.
-
Repeat: Repeat this three-step cycle at least three times to ensure the complete removal of dissolved gases like oxygen. After the final cycle, backfill the vessel with an inert gas (argon or nitrogen).
References
- The Royal Society of Chemistry. (n.d.). Perfluoroalkoxylation Reaction via Dual Concurrent Catalysis.
-
Barata-Vallejo, S., & Postigo, A. (2010). (Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water. The Journal of Organic Chemistry, 75(18), 6141–6148. Available from: [Link]
- PMC. (n.d.). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme.
- Canadian Science Publishing. (2012). Aromatic radical perfluoroalkylation reactions.
-
Melchiorre, P., et al. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science, 14, 5343-5349. Available from: [Link]
- PMC. (n.d.). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2).
- Benchchem. (n.d.). Improving initiator efficiency for Perfluoropent-1-ene polymerization.
-
Bravo, A., et al. (1997). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry, 62(21), 7128–7136. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
CHIMIA. (n.d.). Recent Developments and Aspects of Industrial Fluoroalkylation. Retrieved from [Link]
-
ACS. (n.d.). Radical perfluoroalkylation reactions mediated by halogen-bonding photocatalysis. Retrieved from [Link]
- Journal of Fluorine Chemistry. (n.d.). A mild hydrodehalogenation of fluoroalkyl halides.
- Benchchem. (n.d.). Troubleshooting common issues in Perfluorophenyl ethenesulfonate reactions.
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ChemRxiv. (n.d.). Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
Liu, G., et al. (2017). Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. Nature Communications, 8, 14841. Available from: [Link]
- PMC. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
-
Hartwig, J. F., et al. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition. Available from: [Link]
-
MacMillan, D. W. C., et al. (2015). Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Journal of the American Chemical Society, 137(17), 5658–5661. Available from: [Link]
-
Notables de la Ciencia. (2018). Radical Fluoroalkylation Reactions. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from [Link]
-
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Sanford, M. S., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1578–1581. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]
-
Pitre, S. P., et al. (n.d.). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. ACS Catalysis. Available from: [Link]
-
Request PDF. (n.d.). The New Age of Electrophilic Perfluoroalkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Journal of the American Chemical Society, 142(46), 19462–19468. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Retrieved from [Link]
-
Fors, B. P., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Nature Chemistry, 11, 744–750. Available from: [Link]
-
Nakamura, M., & Hatakeyama, T. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society, 129(32), 9844–9845. Available from: [Link]
-
ResearchGate. (2025). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Retrieved from [Link]
-
Angewandte Chemie. (n.d.). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2. Retrieved from [Link]
-
ChemRxiv. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. Retrieved from [Link]
-
ResearchGate. (2025). Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
ScienceDirect. (2013). Bi-functional fluoroalkylation reagents. Retrieved from [Link]
-
ResearchGate. (2025). Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. Retrieved from [Link]
Sources
- 1. DSpace [openresearch.okstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. (Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water [organic-chemistry.org]
- 12. chimia.ch [chimia.ch]
- 13. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Perfluoroalkylation Yield Optimization
Welcome to the Advanced Synthesis Support Module.
Topic: Improving Yield in Perfluoroalkylation Reactions (
Diagnostic & Selection Workflow
Before troubleshooting low yields, verify that you are using the correct mechanistic pathway for your substrate's electronic demand. A mismatch between substrate bias and reagent class is the #1 cause of failure.
Figure 1: Decision matrix for selecting the appropriate perfluoroalkylation strategy based on substrate electronics.
Module A: Nucleophilic Perfluoroalkylation
Primary Reagent: Ruppert-Prakash Reagent (
The Core Problem: The "Proton Trap"
The trifluoromethyl anion (
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Reaction stalls at ~50% conversion | Catalyst Poisoning. The oxyanion intermediate is trapping the initiator (Fluoride). | Switch from catalytic TBAF to stoichiometric activation or use a non-hygroscopic initiator like TBAT (Tetrabutylammonium difluorotriphenylsilicate). |
| Gas evolution observed upon addition | Moisture Contamination. | Dry solvent over molecular sieves (3Å). Flame-dry glassware. Do not use TBAF from a bottle opened >1 month ago. |
| Product hydrolyzes during workup | Silyl Ether Instability. The O-TMS product is acid-sensitive. | Perform a buffered workup. Do not expose the crude mixture to strong acid if the |
Expert Protocol: The "Anhydrous TBAT" Method
Why this works: TBAT is an anhydrous, non-hygroscopic source of fluoride that is soluble in organic solvents, preventing the introduction of water common with TBAF hydrates.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Reagents: Add Substrate (1.0 equiv) and TBAT (0.05 equiv) . Dissolve in dry THF (0.5 M).
-
Addition: Cool to 0°C. Add
(1.2 equiv) dropwise.-
Note: A yellow color often develops; this is normal (intermediate formation).
-
-
Workup: Once TLC shows consumption, add 1M HCl only if you want the free alcohol. If isolating the silyl ether, quench with saturated
.
Module B: Radical Perfluoroalkylation
Primary Reagents: Langlois Reagent (
The Core Problem: Reagent-Oxidant Annihilation
Radical trifluoromethylation requires an oxidant (e.g., TBHP) to generate the
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<30%) with high heat | Radical Quenching. Reagents consumed each other. | Sequential Addition: Add the oxidant and sulfinate in 3-4 portions over 2 hours, rather than all at once. |
| Poor Regioselectivity | Innate Substrate Bias. Radical attacks the most electron-deficient position. | Block the most reactive position with a halogen (Cl/Br) or use a solvent effect (DMSO vs. DCM/Water biphasic). |
| Reaction dirty/tarry | Polymerization. | Dilute the reaction. Radical concentrations are too high. Add TFA (1.0 equiv) to protonate basic heterocycles, activating them for nucleophilic radical attack. |
Mechanism & Innate Selectivity
Understanding where the radical goes is crucial. The
Figure 2: The radical generation pathway. Note the side reaction (dimerization) which competes if reagent concentration is too high.
Module C: Electrophilic Perfluoroalkylation
Primary Reagents: Togni Reagents (I & II), Umemoto Reagents. Target: Thiols, Enolates, Electron-rich arenes.
The Core Problem: Lewis Basic Impurities
Hypervalent iodine reagents (Togni) are Lewis acids. If your substrate or solvent contains Lewis basic impurities (amines, phosphines), they can coordinate to the Iodine center, deactivating the reagent or triggering decomposition before
Optimization Protocol: "Activated" Conditions
For stubborn substrates (e.g., unactivated alkenes or sterically hindered thiols), standard mixing often fails.
-
Catalysis: Use a Lewis Acid catalyst.
(10 mol%) or are highly effective at activating the Togni reagent. -
Solvent: Switch to Acetonitrile or DCM . Avoid nucleophilic solvents like DMF unless necessary, as they can coordinate to the Iodine.
-
Scavengers: If the reaction turns dark purple/black immediately, iodine byproducts are inhibiting the reaction. Add a mild base like
to buffer the system.
Reagent Comparison Matrix
| Reagent Class | Reagent Name | Cost | Stability | Best For | Key Limitation |
| Nucleophilic | Ruppert-Prakash ( | Low | High | Carbonyls, Imines | Moisture sensitive; requires fluoride initiation. |
| Radical | Langlois ( | Very Low | High | Heterocycles | Requires oxidant; moderate regiocontrol. |
| Radical | Baran ( | Moderate | High | Heterocycles | Higher solubility than Langlois; milder conditions. |
| Electrophilic | Togni Reagent II | High | Moderate | Thiols, Enolates | Atom economy (large byproduct); expensive. |
References
-
Ruppert-Prakash Reagent Mechanism & Application: Prakash, G. K. S., & Yudin, A. K. (1997).[2] Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786.
-
Radical Trifluoromethylation (Langlois): Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.
-
Zinc Sulfinate Reagents (Baran): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[3] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[3]
-
Togni Reagents (Electrophilic): Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(5), 754-757.
-
Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011).[4] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
Sources
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Purification of perfluoroalkylated products from reaction mixtures
Welcome to the Fluorous Technologies Support Hub
This technical support center is designed for researchers, scientists, and drug development professionals utilizing fluorous chemistry. The purification of perfluoroalkylated products relies on the "fluorous biphasic effect"—the unique physicochemical phenomenon where highly fluorinated molecules exhibit both hydrophobicity and lipophobicity due to the high electronegativity and low polarizability of fluorine atoms[1]. This orthogonal phase behavior allows for rapid, predictable separation of fluorous-tagged targets from complex organic reaction mixtures[2].
Below, you will find mechanistic troubleshooting guides, validated Standard Operating Procedures (SOPs), and quantitative solvent selection matrices to optimize your purification workflows.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why is my fluorous-tagged product eluting prematurely during the fluorophobic wash in Fluorous Solid-Phase Extraction (F-SPE)?
The Causality: This phenomenon, known as "fluorous breakthrough," occurs when the loading solvent or the fluorophobic wash is too "fluorophilic." Solvents like pure tetrahydrofuran (THF) or dichloromethane disrupt the highly selective fluorine-fluorine interactions between the perfluoroalkyl tag on your analyte and the fluorous stationary phase (typically silica bonded with
Q2: I am experiencing intractable emulsions during Fluorous Liquid-Liquid Extraction (F-LLE). How do I resolve the phase boundary?
The Causality: F-LLE relies on density and polarity differences between a heavy fluorous solvent (like perfluorohexane, FC-72) and an organic phase. Emulsions typically form due to the presence of amphiphilic reaction byproducts or inorganic salts that sit at the biphasic interface, stabilizing micelles. Furthermore, F-LLE is only effective for "heavy" fluorous tags (molecules containing
Q3: Can I reuse my F-SPE silica cartridges, and how do I prevent cross-contamination? The Causality: Fluorous silica gel is highly robust because the perfluoroalkyl chains are covalently bonded to the silica matrix. However, lipophilic impurities can eventually foul the stationary phase via non-specific hydrophobic interactions. The Fix: Yes, cartridges can be reused. To regenerate the column, flush it with 3–5 column volumes of a highly fluorophilic solvent (e.g., 100% Acetone or THF) to strip all residual fluorous and organic compounds, followed by a re-equilibration pass with your fluorophobic solvent[3].
Quantitative Data: Solvent Fluorophilicity Matrix
Selecting the correct solvent is the most critical parameter in fluorous purification. The table below summarizes the relative fluorophilicity of common solvents and their mechanistic roles in both F-SPE and F-LLE workflows[3][5].
| Solvent / Mixture | Fluorophilicity | Role in F-SPE | Role in F-LLE |
| Water ( | Very Low | Forcing agent; prevents breakthrough. | Aqueous phase in triphasic systems. |
| Low | Ideal loading solvent / Fluorophobic wash. | N/A | |
| Low | Standard Fluorophobic wash (Elutes organics). | N/A | |
| Acetonitrile ( | Moderate | Weak Fluorophilic elution. | Top organic phase (immiscible with FC-72). |
| Methanol ( | High | Standard Fluorophilic elution (Elutes fluorous). | N/A |
| Tetrahydrofuran (THF) | Very High | Strong Fluorophilic elution / Cartridge cleaning. | N/A |
| Perfluorohexane (FC-72) | Extreme | N/A (Too strong for F-SPE). | Bottom fluorous phase (Extracts target). |
Validated Standard Operating Procedures (SOPs)
SOP A: Fluorous Solid-Phase Extraction (F-SPE) for "Light" Fluorous Tags
Target Audience: Researchers utilizing light fluorous tags (e.g.,
-
Preconditioning: Mount the F-SPE cartridge onto a vacuum manifold. Pass 1 column volume (CV) of DMF, followed by 2 CVs of the fluorophobic solvent (
) to equilibrate the stationary phase. -
Sample Loading: Dissolve the crude reaction mixture (up to 10% mass loading relative to the silica weight) in a minimal volume of DMF (
mL per 100 mg of sample). Load onto the cartridge. -
Fluorophobic Wash (Organic Removal): Elute with 3–4 CVs of
. Collect this fraction.-
Validation Checkpoint: Spot this fraction on a TLC plate. If your fluorous-tagged target is detected, your loading volume was too high or your solvent lacked sufficient water, causing premature breakthrough.
-
-
Fluorophilic Elution (Target Recovery): Switch the collection flask. Elute with 2–3 CVs of 100%
or THF.-
Validation Checkpoint: Evaporate the solvent. The residue is your purified perfluoroalkylated product. The mass recovery should closely match the theoretical yield of the fluorous component.
-
F-SPE workflow: Separation of fluorous-tagged products from organic impurities.
SOP B: Temperature-Dependent Fluorous Liquid-Liquid Extraction (F-LLE)
Target Audience: Researchers utilizing "heavy" fluorous tags (
-
Biphasic Setup: In a separatory funnel or reaction vessel, combine the crude mixture with equal volumes of a fluorous solvent (e.g., FC-72) and an organic solvent (e.g., Acetonitrile or Ethyl Acetate).
-
Temperature Modulation (Optional but Recommended): Heating the mixture (e.g., to 60°C depending on the solvent system) will often bridge the miscibility gap, creating a single homogeneous phase for optimal reaction kinetics[6].
-
Cooling & Partitioning: Cool the mixture back to room temperature (25°C) or 0°C. The system will spontaneously demix into two distinct phases due to the temperature-dependent miscibility of perfluorocarbons[5].
-
Phase Separation: Drain the bottom layer. Because perfluoroalkanes have exceptionally high densities (FC-72 density
g/mL), the fluorous phase containing your target product will always be the bottom layer.-
Validation Checkpoint: Add a drop of water to the funnel; watch where it settles. It will float on top of the FC-72 layer but sink through the organic layer, confirming phase orientation.
-
-
Recovery: Evaporate the FC-72 under reduced pressure to yield the highly pure perfluoroalkylated product.
Temperature-dependent Fluorous Liquid-Liquid Extraction (F-LLE) phase separation.
References
- Zhang, W. "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." National Center for Biotechnology Information (PMC).
- Zhang, W. "Applications of fluorous tag methodology in carbohydrate synthesis." Royal Society of Chemistry.
- Zhang, W. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." National Center for Biotechnology Information (PMC).
- Zhang, W. "Fluorous Synthesis of Heterocyclic Systems." National Center for Biotechnology Information (PMC).
- Zhang, W. "Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis." National Center for Biotechnology Information (PMC).
- "Liquid–Liquid Equilibria for the Ternary Systems... at 273.15 K, 298.15 K, and 313.15 K." Journal of Chemical & Engineering Data - ACS Publications.
Sources
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Perfluoroalkyl Halides
Prepared by: Gemini, Senior Application Scientist
Welcome to the troubleshooting and support center for reactions involving perfluoroalkyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these powerful but often temperamental reagents. The following question-and-answer-based guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My perfluoroalkylation reaction shows low or no conversion. What are the primary causes and how can I resolve this?
A1: Initial Diagnosis
Low conversion in perfluoroalkylation reactions is a common issue that typically points to one of three areas: inefficient generation of the perfluoroalkyl radical (R_f•), low intrinsic reactivity of the halide precursor, or incompatible reaction conditions for your specific substrate. The electrophilic nature of perfluoroalkyl radicals means they react preferentially with electron-rich species, a factor that must be central to your experimental design.[1][2]
Troubleshooting Workflow: Diagnosing Low Conversion
Below is a logical workflow to systematically identify the root cause of poor reaction performance.
Sources
Technical Support: Optimizing Reaction Conditions for 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Case ID: OCTA-BR-558
Reagent: 1-Bromo-4-hydrooctafluorobutane (
Executive Technical Summary
Welcome to the technical support center. You are likely working with 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (often abbreviated as
Critical Physicochemical Properties:
| Property | Value | Implication for Protocol |
|---|---|---|
| Boiling Point | ~66°C | Volatile.[1] Avoid high-vac rotovap without cooling.[1] |
| Density | ~1.8 g/mL | Forms the bottom layer in aqueous/organic extractions. |
| Solubility | Fluorous | Immiscible with MeOH/Water; limited miscibility in THF/DMF.[1] |
| Reactivity | Radical Donor | C-Br bond (~68 kcal/mol) is stronger than C-I but cleavable via photoredox or metal catalysis.[1] |
Core Protocol: Visible-Light Mediated ATRA
Atom Transfer Radical Addition (ATRA) to Alkenes[1][2]
This is the most robust method for using
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)[1]
-
Reagent:
(1.5 - 2.0 equiv)[1] -
Photocatalyst:
(1 mol%) or Eosin Y (organic alternative)[1] -
Base/Additive:
(2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DCM.[1] See Troubleshooting for solubility issues.
Step-by-Step Workflow:
-
Degassing (CRITICAL): Oxygen is a radical trap.[1] Sparge the solvent with Argon for 15 minutes before adding the catalyst.
-
Assembly: Add alkene, catalyst, and base to the reaction vial. Add solvent via syringe.[1]
-
Reagent Addition: Add
last via syringe (it is volatile). -
Irradiation: Irradiate with Blue LEDs (450-465 nm) at room temperature. Fan cooling is required to maintain
.[1] -
Monitoring: Monitor by 19F NMR (not just TLC). The disappearance of the
signal (~ -60 to -65 ppm) indicates conversion.[1]
Mechanistic Visualization
Figure 1: Oxidative quenching cycle for fluoroalkyl radical generation.[1] The critical step is the reduction of the C-Br bond by the excited photocatalyst.
Troubleshooting & Optimization Guide
Issue A: "My reaction mixture separates into two layers."
Diagnosis: Fluorous Phase Separation.
Corrective Action:
-
Switch Solvent: Use Benzotrifluoride (BTF) or
-trifluorotoluene.[1] These are "hybrid" solvents that dissolve both organic molecules and fluorous reagents.[1] -
Co-solvent System: Use a 1:1 mixture of DCM/BTF or MeCN/BTF .[1]
-
Vigorous Stirring: If you must use MeCN, increase stirring speed to >1000 RPM to create a fine emulsion.[1]
Issue B: "I see the starting material disappearing, but I'm getting a reduced byproduct ( )."
Diagnosis: Hydrogen Atom Abstraction (HAA).
The fluoroalkyl radical (
Corrective Action:
-
Check Solvent: NEVER use THF or Ethers. The
-hydrogens in ethers are easily abstracted by fluoroalkyl radicals.[1] -
Concentration: Increase the concentration of the alkene (substrate). High local concentration of alkene favors addition over H-abstraction.[1]
-
Solvent Choice: Switch to Benzene , DCM , or Acetonitrile , which have strong bond dissociation energies (BDE) for their hydrogens.[1]
Issue C: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation or Bromine Accumulation.[1]
Free bromide ions or
Corrective Action:
-
Add a Scavenger: Add 2,6-lutidine (base) to buffer the HBr generated if elimination occurs.[1]
-
Use a Reductant: If using a reductive quenching cycle (e.g., Eosin Y), ensure you have a sacrificial electron donor like DIPEA, though ATRA is usually redox neutral.[1]
-
Boost Catalyst: Switch from organic dyes to
(highly reducing) to tackle the strong C-Br bond.[1]
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common failure modes in fluoroalkylation.
Frequently Asked Questions (FAQs)
Q: Can I use the Iodide analog (
Q: How do I remove the unreacted
Q: Is this compound ozone-depleting? A: Highly fluorinated butanes have high Global Warming Potentials (GWP) and long atmospheric lifetimes.[1] While not a Class I ozone depleter like CFCs, it should be treated with environmental care.[1] Use a cold trap to condense and collect unreacted reagent; do not vent into the fume hood exhaust.
Q: Why does the reaction turn brown?
A: This usually indicates the liberation of elemental Bromine (
References
-
Fundamental Radical Chemistry: ChemRxiv. "Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes." Available at: [Link]
-
Photoredox Catalysis Mechanisms: Conicet. "Radical Fluoroalkylation Reactions." Available at: [Link][1]
-
ATRA Methodology: ResearchGate. "Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system." Available at: [Link]
Sources
Technical Support Center: Ensuring the Stability and Efficacy of Fluorinated Reagents
Welcome to the Technical Support Center for fluorinated reagents. The introduction of fluorine into molecules can dramatically alter their physical, chemical, and biological properties, making these reagents indispensable in modern drug discovery, agrochemicals, and materials science.[1][2][3] However, the unique reactivity that makes these compounds so valuable also renders them susceptible to decomposition if not handled and stored with the care they demand.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and clear, validated protocols. By understanding the "why" behind the "how," you can ensure the integrity of your reagents, leading to more reliable, reproducible, and successful experimental outcomes.
Section 1: Foundational Principles of Fluorinated Reagent Stability
This section addresses the universal factors that can compromise the quality of any fluorinated reagent.
Q: What are the primary environmental factors that cause my fluorinating reagents to decompose?
A: The stability of fluorinated reagents is predominantly threatened by four key factors:
-
Moisture (Water): This is the most common culprit. Many fluorinating agents react rapidly with water. For instance, electrophilic N-F reagents can hydrolyze, while nucleophilic fluoride sources like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) become heavily solvated, which drastically reduces their nucleophilicity and can catalyze decomposition pathways like Hofmann elimination in the case of TBAF.[4][5][6]
-
Air (Oxygen): While less common than moisture sensitivity, some reagents can be degraded by oxygen, particularly those involved in radical processes or those containing sensitive functional groups. Storing under an inert atmosphere (Nitrogen or Argon) is always the best practice.[7]
-
Light: Certain reagents, especially those with complex organic scaffolds, can be photolabile. Storage in amber or opaque containers is recommended to prevent light-induced degradation.
-
Temperature: Heat accelerates decomposition. Many fluorinating agents, such as DAST and Deoxo-Fluor, can decompose exothermically at elevated temperatures.[8] Conversely, some reagents require low-temperature storage (e.g., -20 °C or below) to maintain their stability over time.[7] Always adhere strictly to the storage temperatures specified on the Safety Data Sheet (SDS).
Q: How can I tell if my fluorinating reagent has decomposed?
A: Identifying a compromised reagent early can save significant time and resources. Look for these indicators:
-
Visual Inspection: A change in color (e.g., from white to yellow or brown), caking of a powder, or fuming upon opening the container are all red flags.
-
Inconsistent or Failed Reactions: A sudden drop in yield or complete reaction failure, especially when the protocol has previously worked, strongly suggests reagent degradation.[4] This is often the first and most obvious sign.
-
Analytical Characterization: For critical applications, the activity of a reagent can be verified. ¹⁹F NMR is a powerful tool to directly observe the active fluorine species and identify degradation products.
-
"Patch Test": Before committing to a large-scale reaction, run a small-scale test with a reliable, simple substrate that is known to react well.[4] A successful patch test provides confidence in the reagent's activity.
Q: What are the best general practices for handling and storing sensitive fluorinated reagents?
A: Adherence to rigorous handling techniques is non-negotiable.[9]
-
Use an Inert Atmosphere: Always handle air- and moisture-sensitive reagents under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line.[4][7]
-
Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried and cooled under an inert gas stream.[4][10] Solvents must be rigorously dried over appropriate drying agents and preferably distilled before use.
-
Proper Sealing: Use bottles with high-quality septa (e.g., Sure/Seal™ bottles) and replace the cap promptly after use.[11] Wrapping the cap and neck with Parafilm provides an additional barrier.
-
Dedicated Equipment: Use clean, dry syringes and needles for transfers. To avoid cross-contamination, do not use the same syringe for different reagents. It is best practice to dry syringes in an oven and cool them under an inert atmosphere just before use.[11]
Section 2: Troubleshooting Guide for Electrophilic Fluorinating Agents
Electrophilic ("F⁺") reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are workhorses in modern synthesis but require careful handling.[2][12][13]
Q: My α-fluorination of a ketone using Selectfluor® is giving a low yield. Could the reagent be the problem?
A: Yes, it's a strong possibility, but other factors should be considered. Selectfluor® is relatively stable but can be compromised by improper storage.[12]
-
Reagent Integrity: Selectfluor® is a salt and can absorb moisture if left exposed to air, reducing its efficacy. Ensure you are using a reagent from a tightly sealed container that has been stored in a desiccator.
-
Solvent Choice: Selectfluor® is incompatible with certain solvents. For example, it can react exothermically and violently with DMF.[8] Acetonitrile (MeCN) and water are common and generally safe solvents.[12] Ensure your solvent is anhydrous if the reaction chemistry demands it.
-
Substrate Reactivity: The formation of the enol or enolate is often the rate-limiting step. For less reactive ketones, you may need to increase the temperature or add a catalytic amount of a protic or Lewis acid to promote enolization.[14]
Q: I've noticed my N-Fluorobenzenesulfonimide (NFSI) has a slight yellow tint. Is it still usable?
A: A slight discoloration is a warning sign. NFSI is generally a stable, white crystalline solid. A yellow tint may indicate the beginning of decomposition. While it might still have some activity, you will likely see diminished and inconsistent yields. For any publication-quality or process-scale work, it is strongly recommended to use a fresh, unopened bottle of the reagent. If you must proceed, run a small-scale control reaction first to gauge its current reactivity.[4]
Section 3: Troubleshooting Guide for Nucleophilic Fluorinating Agents
Nucleophilic fluoride sources, such as TBAF and alkali metal fluorides (KF, CsF), are powerful but their reactivity is exquisitely sensitive to their immediate environment.[15]
Q: My TBAF-mediated reaction is failing. I'm using the commercially available 1.0 M solution in THF. What's wrong?
A: The most common issue with commercial TBAF solutions is the presence of water. TBAF is highly hygroscopic and is typically sold as a hydrate (TBAF·3H₂O). This water is notoriously difficult to remove by heating, as this often leads to Hofmann elimination, decomposing the TBAF into tributylamine, butene, and bifluoride (HF₂⁻).[16][17][18]
-
The "Naked" Fluoride Problem: The fluoride ion's reactivity is dramatically suppressed when it is tightly solvated by water molecules (a strong hydrogen-bonding shell).[19] For the fluoride to be a potent nucleophile, it must be "naked" or unsolvated.
-
The Solution: Anhydrous TBAF: True anhydrous TBAF is exceptionally reactive but also less stable.[17] The best practice is to generate it in situ immediately before use. A robust method involves the reaction of tetrabutylammonium cyanide (TBACN) with hexafluorobenzene.[5][16][18] This procedure not only produces anhydrous TBAF but the hexacyanobenzene byproduct also scavenges any trace moisture.[5][20]
Q: Why is my reaction with potassium fluoride (KF) so slow, even at high temperatures?
A: The issue is almost certainly solubility and lattice energy. KF has very high lattice energy and is poorly soluble in most organic solvents.[17] This means that very little fluoride ion is actually in solution to participate in the reaction.
-
Improving Reactivity:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or sulfolane which can better solvate the potassium cation.
-
Phase-Transfer Catalysis: Add a phase-transfer catalyst (PTC) like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt. The PTC complexes the potassium cation, dragging the more "naked" and highly reactive fluoride anion into the organic phase.
-
Spray-Dried KF: Using spray-dried KF, which has a much higher surface area, can also significantly improve reaction rates.
-
Section 4: Troubleshooting Guide for Trifluoromethylating Agents
Reagents for introducing the -CF₃ group, such as the Ruppert-Prakash reagent (TMSCF₃) and Togni reagents, have their own unique stability and activation requirements.[21]
Q: How do I properly activate the Ruppert-Prakash reagent (TMSCF₃) and what are the signs of improper activation or degradation?
A: The Ruppert-Prakash reagent is not a direct source of nucleophilic CF₃⁻. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like TBAF, CsF, or TASF, to generate the active trifluoromethyl anion.[22]
-
Mechanism of Activation: The fluoride initiator attacks the silicon atom, forming a pentacoordinate siliconate species which then releases the [CF₃]⁻ anion to start a chain reaction.[22][23]
-
Signs of Trouble:
-
No Reaction: This usually indicates a problem with the initiator. Your fluoride source may be wet (see TBAF section above) or you may not be using enough to kick-start the reaction.
-
Reagent Instability: While TMSCF₃ itself is quite stable, the generated pentacoordinate siliconate intermediates can be unstable, especially at temperatures above -20 °C.[23] Reactions are often best performed at low temperatures. If the reaction mixture is allowed to warm prematurely or if excess initiator is used, decomposition can occur.[23]
-
Q: My Togni reagent (a hypervalent iodine compound) has decomposed. What are the likely causes?
A: Togni reagents, while appearing robust, are metastable and can decompose, sometimes exothermically.[24]
-
Thermal Instability: Heating Togni reagent II above its melting point (~123 °C) can lead to strong exothermic decomposition.[24] Always check the thermal stability data for the specific reagent you are using.
-
Incompatibilities: Togni reagents can react violently with strong acids, bases, and reducing agents.[24] They can also be catalytically decomposed by certain transition metals, which is a key part of their desired reactivity in some cases but can be an unwanted side reaction if impurities are present.[25]
-
Solvent Choice: Some solvents can promote decomposition. For example, Togni reagent II has been reported to polymerize in THF.[24]
Section 5: Key Experimental Protocols
Protocol 1: General Inert Atmosphere Technique for Handling Fluorinated Reagents [10]
-
Glassware Preparation: Dry all glassware (flasks, syringes, cannulas) in an oven (>125 °C) for at least 4 hours (or overnight) and assemble while hot.
-
Inert Gas Purge: Immediately after assembly, flush the entire apparatus with a steady stream of dry nitrogen or argon for 10-15 minutes. Use a bubbler to monitor the gas flow.
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
-
Solvent Transfer: Transfer anhydrous solvents via a double-tipped needle (cannula) or a dry syringe.
-
Reagent Transfer:
-
Solids: Briefly remove the flask stopper under a high flow of inert gas and quickly add the solid reagent. For highly sensitive solids, this must be done in a glovebox.
-
Liquids: Use a clean, dry syringe to withdraw the liquid reagent from a Sure/Seal™ bottle and transfer it to the reaction flask.
-
Protocol 2: Preparation of Anhydrous Tetrabutylammonium Fluoride (TBAF) Solution This protocol is adapted from the procedure developed by DiMagno and Sun and should be performed using strict inert atmosphere techniques.[18]
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve tetrabutylammonium cyanide (TBACN) (1.0 eq.) in anhydrous THF to make a ~0.5 M solution.
-
Cooling: Cool the solution to -65 °C in a dry ice/acetone bath.
-
Addition: In a separate dry flask, prepare a solution of hexafluorobenzene (C₆F₆) (1.0 eq.) in anhydrous THF. Slowly add the C₆F₆ solution to the stirred TBACN solution via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm gradually to -15 °C over 4 hours. A white solid (hexacyanobenzene) will precipitate.[16]
-
Usage: The resulting supernatant is a solution of highly active, anhydrous TBAF, which can be used directly for the subsequent reaction. It is best used immediately.
Section 6: Visual Summaries & Workflows
Table 1: Storage and Handling Recommendations for Common Fluorinating Reagents
| Reagent Class | Example(s) | Key Incompatibilities | Recommended Storage Conditions |
| Electrophilic N-F | Selectfluor®, NFSI | Strong bases, some organic solvents (e.g., DMF for Selectfluor®)[8] | Room temperature, in a desiccator, away from light. |
| Nucleophilic (Anhydrous) | Anhydrous TBAF | Water, alcohols, protic acids[20] | Below -20 °C under inert gas; prone to decomposition if warmed.[16][17] |
| Nucleophilic (Salts) | KF, CsF | Protic solvents (reduce reactivity) | Room temperature, in a desiccator. Must be dried under vacuum at high temp before use. |
| Trifluoromethylating | Ruppert-Prakash (TMSCF₃) | Water, strong nucleophiles (initiators) | Room temperature, under inert gas, tightly sealed. |
| Trifluoromethylating | Togni Reagents | Strong acids/bases, reductants, heat[24] | Room temperature or as specified by manufacturer, away from heat sources. |
Diagram 1: Troubleshooting Flowchart for a Failed Fluorination Reaction
Caption: The critical role of water in the stability and decomposition of TBAF.
References
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC. (n.d.).
- Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. (n.d.).
- "troubleshooting low yield in the synthesis of ω-fluoroalcohols" - Benchchem. (n.d.).
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC. (n.d.).
- Togni reagent II - Wikipedia. (n.d.).
- US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents. (n.d.).
- Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents - Benchchem. (n.d.).
- Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base - MDPI. (2022, February 18).
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich. (n.d.).
- What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry. (n.d.).
- (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent - ResearchGate. (2025, August 7).
- Anhydrous Tetrabutylammonium Fluoride | Request PDF - ResearchGate. (2025, August 6).
- Trifluoromethyltrimethylsilane - Wikipedia. (n.d.).
- "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem. (n.d.).
- Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
- Proposed mechanisms for the hydrolysis of (a) 3 and (b) 8 c after fluorination. (n.d.).
- Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Handling and Usage - Benchchem. (n.d.).
- A quantitative reactivity scale for electrophilic fluorinating reagents - RSC Publishing. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
- Anhydrous tetrabutylammonium fluoride - PubMed. (2005, February 23).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010, June 16).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.).
- Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J. (2023, December 25).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Handling air-sensitive reagents AL-134 - MIT. (n.d.).
- A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC. (2025, December 1).
- Electrophilic Fluorination - Bryn Mawr College. (n.d.).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8).
- (PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis - ResearchGate. (2025, November 24).
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2020, November 15).
- Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents | The Journal of Organic Chemistry - ACS Publications. (2020, November 17).
- Enzymatic synthesis of fluorinated compounds - PMC - NIH. (2021, October 9).
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (n.d.).
- New TBAF complex, highly stable, facile and selective source for nucleophilic fluorination: applications in batch and flow chemistry - CSIR-NCL Library, Pune. (n.d.).
- Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (n.d.).
- Electrophilic fluorination - Wikipedia. (n.d.).
- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) - Benchchem. (n.d.).
- Method for preparing fluorinating reagent and fluoride continuously by microchannel reactor (2019) | Wang Xilin | 1 Citations - SciSpace. (n.d.).
- (No Title). (n.d.).
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Technical Support Center: Handling and Quenching of Perfluoroalkylation Reactions
Welcome to the Technical Support Center for Perfluoroalkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice. The introduction of perfluoroalkyl groups (e.g., -CF₃) is a cornerstone of modern medicinal chemistry and materials science, capable of dramatically altering a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the reagents and reactions involved often present unique challenges related to reactivity, stability, and safety.
This document provides direct, actionable answers to common issues encountered during experimentation, ensuring both the integrity of your results and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling and execution of perfluoroalkylation reactions.
Q1: What are the primary hazards associated with perfluoroalkylation reagents?
A1: The hazards are highly dependent on the specific reagent class.
-
Electrophilic Reagents: Hypervalent iodine compounds like Togni reagents can be metastable and exhibit exothermic decomposition upon heating.[3] Togni Reagent II, specifically, has known explosive properties, and care should be taken to avoid strong acids, bases, and reductants.[3][4]
-
Nucleophilic Reagents: Ruppert-Prakash type reagents (e.g., TMSCF₃) are typically stable but are used with activators (like fluoride sources) or in reactions that can be highly exothermic.[1][5] Other nucleophilic sources can be pyrophoric and require strict inert atmosphere techniques.[6]
-
Radical Precursors: Perfluoroalkyl iodides are common radical precursors used in photoredox catalysis.[7][8] While the reagents themselves may be stable, the reaction conditions (e.g., UV/visible light, catalysts) generate high-energy radical intermediates. The overall process requires careful management.
-
General PFAS Concerns: Many perfluoroalkyl substances (PFAS) are classified as "forever chemicals" due to their environmental persistence.[9][10] They can pose long-term health risks, including potential carcinogenicity and reproductive toxicity.[9][11] Always consult the Safety Data Sheet (SDS) for each specific reagent and handle them as hazardous substances.[12]
Q2: What Personal Protective Equipment (PPE) is mandatory for these reactions?
A2: A multi-layered approach to PPE is critical.
-
Eye and Face Protection: At a minimum, chemical safety goggles are required. A face shield worn over safety goggles is strongly recommended, especially during quenching or when working with larger scales, to protect against splashes and potential rapid gas evolution.[11][13]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged operations or with aggressive solvents, consider heavier-duty options like butyl or Viton®.[11] It is crucial to check the glove manufacturer's breakthrough time for the specific chemicals you are using.[11] Never wear gloves treated with water-repellent coatings unless they are verified to be PFAS-free.[12]
-
Body Protection: A flame-resistant lab coat is essential. For pyrophoric or highly reactive agents, a Nomex lab coat is recommended.[6] Ensure the lab coat is fully buttoned.[11]
-
Engineering Controls: All handling of perfluoroalkylating agents and reactions must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors or fumes.[12][13] A blast shield should be used as a primary physical barrier for any reaction with unknown exothermic potential or a history of energetic decomposition.[14][15]
Q3: How do I choose the right perfluoroalkylation reagent for my substrate?
A3: The choice depends on the electronic nature of your substrate and the desired bond formation. The reaction mechanism dictates the reagent class. Perfluoroalkylation reactions can be broadly categorized as nucleophilic, electrophilic, and radical.[2][16]
-
For electron-poor substrates (e.g., aldehydes, ketones, imines): Use a nucleophilic reagent like the Ruppert-Prakash reagent (TMSCF₃) with a suitable activator.[5][17]
-
For electron-rich substrates (e.g., phenols, enolates, carbanions): An electrophilic reagent like a Togni or Umemoto reagent is typically effective.[3][18]
-
For unactivated C-C multiple bonds or C-H functionalization: Radical perfluoroalkylation is often the most suitable method, using precursors like perfluoroalkyl iodides or Langlois' reagent (NaSO₂CF₃) under thermal, photochemical, or electrochemical initiation.[19][20][21]
Q4: My reaction solvent must be anhydrous. What are the best practices?
A4: Water can consume moisture-sensitive reagents and catalysts, and for reactions involving organometallics or strong bases, it can cause violent quenching.
-
Use Packaged Solvents: Start with freshly opened bottles of anhydrous solvent, often sold with low water content and packaged under an inert atmosphere.
-
Solvent Purification Systems: If available, use a solvent purification system (e.g., a Grubbs-type system) to dispense dry solvents immediately before use.
-
Drying Glassware: All glassware should be oven-dried for several hours (e.g., at 120 °C) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.[6]
-
Inert Atmosphere: Assemble the reaction apparatus while it's still warm and immediately place it under a positive pressure of inert gas.
Table 1: Comparison of Common Perfluoroalkylation Reagents
| Reagent Class | Example(s) | Mechanism | Typical Substrates | Key Handling Considerations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃), (TDAE)/RfI | Nucleophilic Addition | Aldehydes, Ketones, Imines, Disulfides[17][22] | Requires activator (e.g., F⁻). Reactions can be exothermic. TMSCF₃ is bench-stable.[3][5] |
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic Attack | Phenols, Alcohols, Alkenes, Carbanions[2][3] | Togni reagents can be thermally unstable/explosive.[3][4] Handle with care, avoid heat and shock. |
| Radical | Langlois' Reagent (NaSO₂CF₃), RfI | Radical Addition/Substitution | Alkenes, Alkynes, (Hetero)arenes[7][19][20] | Requires an initiation method (photoredox, thermal, electrochemical).[23][24] RfI can be light-sensitive. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Symptoms: TLC or NMR analysis of the crude reaction mixture shows primarily unreacted starting material.
-
Potential Causes & Solutions:
-
Inactive Reagent or Catalyst:
-
Cause: The perfluoroalkylating reagent may have degraded, or the catalyst (e.g., photoredox catalyst, Lewis acid) is inactive. Some reagents are sensitive to moisture and air.
-
Solution: Use a freshly opened bottle of the reagent or purify it according to established procedures. Ensure catalysts are pure and handled under appropriate conditions (e.g., inert atmosphere). For reactions involving initiators like n-BuLi, ensure it is fresh and properly titrated.[25]
-
-
Insufficient Activation (for Nucleophilic Reactions):
-
Cause: For reagents like TMSCF₃, the fluoride source or Lewis acid used for activation may be insufficient or of poor quality.[1]
-
Solution: Use a stoichiometric or catalytic amount of a high-quality activator. Ensure the activator is soluble in the reaction medium.
-
-
Reaction Temperature Too Low/High:
-
Cause: Many reactions have a specific optimal temperature range. For radical reactions, initiation may not occur if the temperature is too low. For others, high temperatures can lead to reagent decomposition.[26]
-
Solution: Review the literature for the specific reaction and optimize the temperature. For highly exothermic reactions, maintaining a low temperature (e.g., -78 °C or 0 °C) during reagent addition is critical.[25]
-
-
Presence of Inhibitors:
-
Cause: Oxygen can inhibit radical-mediated reactions.[25] Trace impurities in starting materials or solvents can poison catalysts.
-
Solution: For radical reactions, thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon). Use purified starting materials and high-purity anhydrous solvents.[25][26]
-
-
Problem 2: Formation of Significant Side Products
-
Symptoms: The crude product analysis shows multiple spots on TLC or complex signals in the NMR, indicating the formation of undesired compounds.
-
Potential Causes & Solutions:
-
Reagent Decomposition:
-
Cause: Some reagents, like Togni Reagent II, can decompose if heated, leading to side reactions.[3]
-
Solution: Maintain strict temperature control throughout the reaction. If the literature protocol calls for heating, increase the temperature gradually and monitor the reaction closely.
-
-
Substrate Reactivity Issues:
-
Cause: The substrate may have multiple reactive sites, leading to issues with regioselectivity.[26] For example, in aromatic substitutions, multiple isomers may form.
-
Solution: Modify the substrate with a directing or protecting group to block unwanted reactive sites. Altering the catalyst or solvent system can also influence selectivity.
-
-
Incorrect Stoichiometry:
-
Cause: Using a large excess of the perfluoroalkylating reagent can sometimes lead to multiple additions to the substrate.
-
Solution: Carefully control the stoichiometry. A slow, controlled addition of the limiting reagent to the other components can often improve selectivity and minimize side reactions.[15]
-
-
Problem 3: The Reaction Quench is Dangerously Exothermic or Uncontrollable
-
Symptoms: Upon adding the quenching agent (e.g., water, methanol), the reaction mixture boils violently, evolves a large amount of gas, or changes color rapidly.
-
Potential Causes & Solutions:
-
Unreacted High-Energy Reagents:
-
Cause: The reaction did not go to completion, leaving a significant amount of highly reactive material (e.g., organometallics, strong bases, or the perfluoroalkylating agent itself).
-
Solution: This is a critical safety issue. The solution is a controlled, stepwise quenching procedure. Never add water or methanol directly to a potentially reactive mixture. Follow the detailed protocol in the next section.
-
-
Quenching Agent is Too Reactive:
-
Cause: Adding a highly protic and reactive quencher like water directly can lead to a runaway reaction.
-
Solution: Use a graded quenching approach. Start with a less reactive solvent like isopropanol, followed by methanol, and only then add water or aqueous solutions.[14] This allows for a gradual and controlled neutralization of reactive species.
-
-
Inadequate Cooling:
-
Cause: The quenching process itself can be exothermic. Failure to provide adequate cooling can allow the temperature to escalate rapidly.
-
Solution: Always perform quenching in an ice/water bath or a dry ice/acetone bath.[15] Monitor the internal temperature during the addition and be prepared to stop the addition if the temperature rises too quickly.
-
-
Detailed Protocols & Visualizations
Safe Setup Workflow for Perfluoroalkylation Reactions
This diagram outlines the critical steps and decision points for safely setting up a typical perfluoroalkylation reaction.
Caption: Decision tree for a stepwise, safety-first quenching protocol.
Experimental Protocol: General Quenching Procedure for Perfluoroalkylation Reactions
This protocol is designed as a general, cautious approach for quenching reactions, particularly those involving reactive intermediates or with unknown exothermic potential.
Objective: To safely neutralize all reactive species in a completed perfluoroalkylation reaction mixture prior to workup and purification.
Materials:
-
Completed reaction mixture in reaction flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice/water or dry ice/acetone)
-
Stir plate and stir bar
-
Syringes and needles or pressure-equalizing addition funnel
-
Quenching reagents: Isopropanol, Methanol, Saturated aqueous ammonium chloride solution [22] Procedure:
-
Assess Reaction Completion: Before quenching, confirm the reaction has proceeded to completion (or has stalled) via an appropriate analytical technique (e.g., TLC, LC-MS, or analysis of a small, carefully quenched aliquot by NMR). This helps estimate the amount of unreacted starting material.
-
Cool the Reaction: Regardless of the reaction temperature, cool the reaction flask to 0 °C using an ice/water bath. For reactions known to be highly energetic, a dry ice/acetone bath (-78 °C) is recommended. [15]3. First-Stage Quench (Weak Quencher): Slowly add a less reactive quenching agent, such as isopropanol, dropwise via syringe or an addition funnel. [14]The goal is to neutralize the most reactive species first. Add approximately 1-2 equivalents relative to the potentially unreacted reagents.
-
Monitor for Exotherm: Carefully monitor the internal reaction temperature and watch for any signs of an exotherm (e.g., bubbling, vapor condensation in the condenser). If a significant temperature rise occurs, pause the addition until it subsides. [15]5. Second-Stage Quench (Stronger Quencher): Once the initial exotherm (if any) has ceased, begin the slow, dropwise addition of methanol. Add 2-5 equivalents. Continue to monitor the temperature closely.
-
Final Quench (Aqueous): After the addition of methanol is complete and no further heat is being generated, slowly add a saturated aqueous solution of ammonium chloride (for neutral or basic reactions) or cold 1M HCl (for reactions requiring acidification). [1][22]This final step neutralizes any remaining organometallic species and hydrolyzes silyl ethers (e.g., from TMSCF₃ reactions). [1]7. Warm to Room Temperature: Once the aqueous quench is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring.
-
Proceed to Workup: The reaction is now safely quenched. You can proceed with standard aqueous workup procedures, such as extraction, washing, and drying of the organic layer. [1]
References
- Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. (n.d.). BenchChem.
- PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. (2025, September 10). NSTA.
- Metallaphotoredox Perfluoroalkylation of Organobromides. (2020, November 9). PMC.
- Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids. (n.d.). BenchChem.
- Togni reagent II. (n.d.). Wikipedia.
- Radical Fluoroalkylation Reactions. (2018, June 25). ACS Publications.
- The New Age of Electrophilic Perfluoroalkylation Reactions. (n.d.). Request PDF.
- Aromatic radical perfluoroalkylation reactions. (2012, May 9). Canadian Science Publishing.
- Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. (2023, May 10). Royal Society of Chemistry.
- Fluoroalkylation: Expansion of Togni Reagents. (n.d.). Sigma-Aldrich.
- Essential Safety and Operational Protocols for Handling Perfluorodecanoic Acid. (n.d.). BenchChem.
- Troubleshooting common issues in Perfluorophenyl ethenesulfonate reactions. (n.d.). BenchChem.
- Technical Support Center: Safe Handling of Reactive Fluoroalkynes. (n.d.). BenchChem.
- Use of Per- and polyfluoroalkyl substances (PFAS). (n.d.). Environment, Health & Safety, University of Wisconsin-Madison.
- 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. (2023). ChemRxiv.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. (n.d.). ACS Publications.
- Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides. (2006, March 29). The Journal of Organic Chemistry.
- Radical Fluoroalkylation Reactions. (2018, June 25). Notables de la Ciencia.
- Electrophilic Perfluoroalkylating Agents. (n.d.). ACS Publications.
- Practical tips to minimize PFAS exposure. (2026, January 27). FPS Public Health.
- Electrophilic Perfluoroalkylating Agents. (n.d.). Chemical Reviews.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Togni Reagent II. (n.d.). Enamine.
- C3. Safe Handling of Pyrophoric Materials. (n.d.).
- Reagent of the month – November - Langlois reagent. (2022, November 30). SigutLabs.
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.
- Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. (n.d.).
- Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (n.d.). Beilstein Journal of Organic Chemistry.
- overcoming common issues in 8-Fluoro-3,4-dihydroquinolin-2(1H). (n.d.). BenchChem.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews.
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SECTION 1: Standard Operating Procedure (SOP) for GC-MS Sample Preparation
Welcome to the Perfluoroalkylation GC-MS Technical Support Center . As researchers and drug development professionals, you know that introducing perfluoroalkyl groups (e.g.,
This guide is engineered to provide you with field-proven, self-validating methodologies and troubleshooting protocols to ensure absolute scientific integrity in your analytical workflows.
Direct injection of crude perfluoroalkylation reaction mixtures is the leading cause of instrument downtime. Transition metal catalysts (e.g., Cu, Ir) and acidic byproducts (e.g., HF) generated during the reaction will rapidly degrade the GC stationary phase and contaminate the MS ion source.
Step-by-Step Methodology:
-
Quenching & Neutralization: Terminate the reaction by adding an equal volume of saturated aqueous
. Causality: Residual fluoride ions or unreacted reagents (like or fluoroform) can generate hydrofluoric acid (HF) in the hot GC inlet. HF irreversibly cleaves the polysiloxane backbone of standard capillary columns[1]. -
Phase Extraction: Extract the aqueous layer with a volatile, non-halogenated organic solvent (e.g., ethyl acetate or diethyl ether).
-
Catalyst Filtration (Critical): Pass the organic phase through a 2 cm pad of Celite or silica gel. Causality: This removes transition metal catalysts (such as
or Iridium photocatalysts) that will otherwise precipitate in the GC injection port, creating active sites that cause severe peak tailing and analyte adsorption[2]. -
Instrument Parameters: Inject 1 µL into the GC-MS equipped with a mid-polar column (e.g., DB-5MS or ZB-5) using a split ratio of 1:20[3]. Set the inlet temperature to 250°C and the MS transfer line to 280°C.
SECTION 2: Diagnostic Byproduct Identification
When perfluoroalkylation reactions deviate from the intended pathway, they produce a predictable set of byproducts. Use the quantitative data in the table below to rapidly identify these off-target molecules in your chromatogram.
| Byproduct Type | Mass Shift (vs. Starting Material) | Diagnostic EI-MS Fragments (Neutral Loss) | Mechanistic Causality |
| Polyfluoroalkylation | Over-reaction of the electron-rich substrate with excess perfluoroalkyl radical. | ||
| Hydrodefluorination | Radical abstraction of hydrogen from the solvent by a fluorinated intermediate. | ||
| Substrate Homocoupling | Metal-mediated dimerization of the aryl halide or arene precursor. | ||
| Defluorination | Thermal or metal-induced loss of fluorine during the catalytic cycle. |
SECTION 3: Troubleshooting Guides & FAQs
Q1: Why is the molecular ion (
Diagnostic EI-MS fragmentation pathways of trifluoromethylated arenes.
Q2: My chromatogram shows severe peak tailing, shifting retention times, and a rising baseline after analyzing several perfluoroalkylation batches. What is happening?
A: This is a classic symptom of stationary phase degradation. Perfluoroalkylation reagents can release reactive fluorinated species or HF during the reaction, or generate them thermally inside the hot GC injection port. HF aggressively attacks and etches the siloxane linkages in standard capillary columns[1].
Self-Validating Protocol: Inject a standard hydrocarbon mix (e.g.,
Q3: How do I differentiate between regioisomers of perfluoroalkylated aromatics (e.g., ortho vs. para
GC-MS Troubleshooting Workflow for Perfluoroalkylation Reactions.
References
- BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol."
- Fluorine Notes. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups."
- ResearchGate. "Is it possible to analyze F-compounds with GCMS?"
- Semantic Scholar. "Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound."
- National Center for Biotechnology Information (PMC).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane and 1-Iodoperfluorobutane for the Synthetic Chemist
For researchers, scientists, and professionals in drug development and organic synthesis, the strategic incorporation of perfluoroalkyl chains is a cornerstone of modern molecular design. The unique physicochemical properties imparted by these moieties—enhanced metabolic stability, altered lipophilicity, and modulated pKa—are highly sought after. The choice of the perfluoroalkyl source is, therefore, a critical decision in any synthetic campaign. This guide provides an in-depth, evidence-based comparison of two common perfluoroalkylation reagents: 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane (C4F9Br) and 1-iodoperfluorobutane (C4F9I). Our focus will be on their relative reactivity, enabling you to make an informed decision for your specific application.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between C4F9Br and C4F9I lies in the inherent properties of the carbon-bromine versus the carbon-iodine bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to bromine. This seemingly simple fact has profound implications for a wide range of chemical transformations.
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Average Bond Dissociation Energy (BDE) | ~276 kJ/mol[1][2] | ~240 kJ/mol[1][2] | The C-I bond requires less energy to break, facilitating both homolytic (radical) and heterolytic (ionic) cleavage. |
| Leaving Group Ability | Good | Excellent | The larger, more polarizable, and less basic iodide ion (I-) is a superior leaving group compared to the bromide ion (Br-).[3][4] |
Reactivity in Key Synthetic Transformations
The aforementioned differences in bond strength and leaving group ability manifest in a clear reactivity trend: 1-iodoperfluorobutane is generally more reactive than this compound . This enhanced reactivity is observed across three major classes of reactions pivotal to organic synthesis: nucleophilic substitution, radical reactions, and transition metal-catalyzed cross-coupling.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the perfluoroalkyl halide acts as an electrophile. The reaction rate is highly dependent on the ability of the halogen to depart as a leaving group.
1-Iodoperfluorobutane is significantly more reactive in SN2-type reactions than its bromo-analogue. The weaker C-I bond and the excellent leaving group ability of the iodide ion lead to a lower activation energy for the substitution process.[5][6] This often translates to faster reaction times, milder reaction conditions, and higher yields.
In practice: For substitutions with sensitive substrates or when aiming for high efficiency under mild conditions, C4F9I is the superior choice. C4F9Br may require more forcing conditions (higher temperatures, stronger nucleophiles) to achieve comparable results.
Experimental Protocol: A Comparative Nucleophilic Substitution
The following protocol provides a framework for a comparative kinetic study of the reaction of C4F9Br and C4F9I with a common nucleophile, sodium thiophenoxide.
Figure 1: Workflow for a comparative kinetic study.
Materials:
-
This compound
-
1-Iodoperfluorobutane
-
Thiophenol
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Preparation of Sodium Thiophenoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Cool to 0°C and add thiophenol dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Kinetic Runs:
-
Prepare stock solutions of known concentrations of C4F9Br, C4F9I, and sodium thiophenoxide in anhydrous DMF containing an internal standard.
-
In separate reaction vessels thermostatted at the desired temperature, place the solutions of C4F9Br and C4F9I.
-
Initiate the reactions by adding an excess of the sodium thiophenoxide solution to each vessel with vigorous stirring.
-
At timed intervals, withdraw aliquots from each reaction and quench them by adding to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the disappearance of the starting material and the formation of the product (C4F9SPh).
-
Calculate the rate constants for each reaction. The expectation is that the rate constant for the reaction with 1-iodoperfluorobutane will be significantly higher than that for this compound.
-
Radical Reactions
The generation of the perfluorobutyl radical (C4F9•) is a key step in many synthetic methodologies, including atom transfer radical addition (ATRA) to alkenes and alkynes. The ease of homolytic cleavage of the C-X bond is paramount for efficient radical formation.
Due to its significantly lower bond dissociation energy, the C-I bond in 1-iodoperfluorobutane undergoes homolysis much more readily than the C-Br bond in this compound upon thermal or photochemical initiation.[7] This makes C4F9I a more efficient source of the C4F9• radical, often allowing for reactions to proceed under milder conditions and with lower initiator concentrations.
Figure 2: Relative energy for radical generation.
In practice: For radical reactions, C4F9I is the reagent of choice for high-yield, clean transformations. While C4F9Br can be used, it may require higher temperatures, more potent initiators, or longer reaction times, which can lead to undesired side reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
In modern organic synthesis, palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Heck) are indispensable tools for C-C bond formation. A critical step in many of these catalytic cycles is the oxidative addition of the organic halide to the low-valent metal center.
The rate of oxidative addition typically follows the trend I > Br > Cl >> F .[8][9][10] This is because the weaker C-I bond of 1-iodoperfluorobutane allows for a more facile insertion of the metal catalyst. This higher reactivity means that cross-coupling reactions with C4F9I can often be carried out at lower temperatures, with lower catalyst loadings, and with a broader range of coupling partners compared to C4F9Br.
While many successful couplings have been reported with perfluoroalkyl bromides, they often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the more challenging oxidative addition step.[2][11][12]
In practice: For developing new cross-coupling methodologies or when working with challenging substrates, starting with C4F9I is advisable. It offers a higher probability of success and generally provides a wider window for reaction optimization. C4F9Br is a viable, often more cost-effective alternative, but may require more extensive catalyst and ligand screening to achieve desired outcomes.
Conclusion
The choice between this compound and 1-iodoperfluorobutane is a classic trade-off between reactivity and cost/stability. 1-Iodoperfluorobutane is the more reactive and versatile reagent across a broad spectrum of synthetic transformations, including nucleophilic substitutions, radical reactions, and transition metal-catalyzed cross-couplings. This enhanced reactivity stems directly from its weaker and more polarizable carbon-iodine bond.
For exploratory studies, reactions with sensitive functional groups, or when mild conditions are paramount, 1-iodoperfluorobutane is the recommended starting point . While This compound is a suitable and more economical option, researchers should be prepared to employ more forcing conditions and potentially engage in more extensive reaction optimization to achieve comparable results.
By understanding the fundamental chemical principles that govern the reactivity of these two reagents, scientists can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- Andrieux, C. P., Gélis, L., Médebielle, M., Pinson, J., & Savéant, J. -M. (1990). J. Am. Chem. Soc., 112, 3509.
-
Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research, 50(7), 1794-1804. [Link]
- Hartwig, J. F. (2010).
-
Hartwig, J. F., & Stanley, L. M. (2010). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 132(44), 15523-15525. [Link]
-
Li, C. -J. (2020). Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). ResearchGate. [Link]
-
Hu, J., & Zhang, X. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. [Link]
-
Shibata, N. (2025). The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. ResearchGate. [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl iodide. [Link]
-
University of Calgary. (n.d.). Chapter 10 Radical Reactions. [Link]
-
Scribd. (n.d.). Perfluoro Alkyl Iodide. [Link]
-
Sanford, M. S. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1744-1747. [Link]
-
Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]
-
Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
-
Transformation Tutoring. (2022, December 25). A Complete Guide To Radical Reactions. [Link]
-
Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. [Link]
-
Neuman, R. C. (n.d.). Organic Chemistry. Chapter 11: Free Radical Substitution and Addition Reactions. [Link]
-
Wikipedia. (n.d.). Carbon–fluorine bond. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Westaway, K. C. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Synthesis II, 1, 1-38. [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]
-
Neuman, R. C. (n.d.). Organic Chemistry. Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
-
IB Chemistry blog. (2015, November 26). Our halogenoalkanes. [Link]
-
Chemistry Stack Exchange. (2015, March 23). Predicting order of nucleophilic substitution reactivity. [Link]
-
Neuman, R. C. (n.d.). Organic Chemistry. Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
-
Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry. [Link]
-
Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice. [Link]
-
Chemistry Stack Exchange. (2015, March 23). Predicting order of nucleophilic substitution reactivity. [Link]
-
Neuman, R. C. (n.d.). Organic Chemistry. Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
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Comparative Guide: Perfluoroalkylating Agents for Targeted Substrates
This guide provides a technical comparison of perfluoroalkylating agents, focusing on substrate-specific efficacy in drug discovery applications.
Executive Summary & Decision Framework
In medicinal chemistry, the introduction of a perfluoroalkyl group (e.g.,
This guide moves beyond generic lists to compare the three dominant mechanistic classes:
-
Radical Precursors (e.g., Langlois Reagent,
) -
Electrophilic Sources (e.g., Togni Reagents, Umemoto Reagents)[3][2][4][5][6]
-
Nucleophilic Sources (e.g., Ruppert-Prakash Reagent,
)
Strategic Decision Tree
The following logic gate visualizes the selection process based on substrate electronics.
Figure 1: Decision matrix for selecting the optimal trifluoromethylating agent based on substrate electronic properties.
Comparative Analysis by Substrate Class
Scenario A: Heteroarenes (Indoles, Pyrroles)
The Challenge: Direct C-H functionalization without pre-activation (e.g., halogenation).
| Feature | Langlois Reagent ( | Togni Reagent II (Hypervalent Iodine) |
| Mechanism | Radical ( | Electrophilic ( |
| Regioselectivity | Innate (C2 for Indoles/Pyrroles) | Tunable (often C3 for Indoles via Cu-cat) |
| Cost/Scalability | Low / Excellent (Bench stable solid) | High / Moderate |
| Conditions | Oxidative (requires TBHP/Mn(OAc) | Mild, often Lewis Acid catalyzed |
| Performance | Superior for Innate C-H. High tolerance for unprotected N-H. | Superior for Regiocontrol. Better for "programmed" functionalization. |
Verdict: For rapid diversification of drug scaffolds (Late-Stage Functionalization), the Langlois reagent is the industry standard due to its operational simplicity and cost-efficiency. It utilizes the "innate" reactivity of the heterocycle.[7][8][9][10]
Scenario B: Activated Methylene (β-Keto Esters)
The Challenge: Electrophilic attack on a soft carbon nucleophile.
| Feature | Umemoto Reagent (Sulfonium Salt) | Togni Reagent (Hypervalent Iodine) |
| Reactivity | High (Tunable via counterion) | Moderate |
| Yield (Avg) | 85-95% | 40-65% |
| Byproducts | Dibenzothiophene (easy removal) | Iodobenzene (can complicate purification) |
| Atom Economy | Lower (High MW carrier) | Moderate |
Verdict: Umemoto reagents (specifically the S-(trifluoromethyl)dibenzothiophenium salts) consistently outperform Togni reagents for
Scenario C: Carbonyls (Aldehydes/Ketones)
The Challenge: Nucleophilic addition to a polarized
-
Primary Choice: Ruppert-Prakash Reagent (
) . -
Why: It is the only viable pathway for these substrates. Neither radical nor electrophilic reagents react cleanly with carbonyl carbons.
-
Key Insight: The reaction requires a fluoride initiator (TBAF, CsF) to generate the pentacoordinate silicon species, which transfers the
group.
Mechanistic Causality & Visualization
Understanding the mechanism is crucial for troubleshooting. Below is a comparison of the Radical (Langlois) vs. Electrophilic (Togni) pathways on an Indole substrate.
Figure 2: Mechanistic divergence between radical innate functionalization (Langlois) and metal-mediated electrophilic substitution (Togni).
Validated Experimental Protocols
Protocol A: Innate C-H Trifluoromethylation of Indoles (Langlois)
Target: Electron-rich heterocycles.
-
Setup: To a pressure tube equipped with a stir bar, add Indole (1.0 equiv, 0.5 mmol) and Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).
-
Solvent System: Add
(2:1 ratio, 3 mL). Note: The biphasic system is critical for solubilizing the salt while maintaining organic solubility for the substrate. -
Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv) dropwise at
. -
Reaction: Seal the tube and stir vigorously at ambient temperature (
) for 12–24 hours.-
Self-Validation: The reaction mixture should turn slightly yellow/orange. If no color change occurs, radical initiation may have failed (check TBHP quality).
-
-
Workup: Dilute with DCM, wash with sat.
and brine. Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Electrophilic Trifluoromethylation of -Keto Esters (Umemoto)
Target: Activated methylenes.[2]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add the
-keto ester (1.0 equiv) and dry Acetonitrile ( ). -
Base: Add
(2.0 equiv) or DBU (1.2 equiv). Stir for 15 min to generate the enolate. -
Addition: Add Umemoto Reagent (S-(trifluoromethyl)dibenzothiophenium triflate, 1.1 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Self-Validation: Monitoring by TLC should show the disappearance of the UV-active starting material and the appearance of a less polar product.
-
-
Workup: Filter off solids, concentrate, and purify via flash chromatography.
Performance Data Summary
| Substrate | Reagent | Yield | Selectivity | Ref |
| Indole | Langlois ( | 72% | C2 (Major) | [2] |
| Indole | Togni II (Cu-cat) | 65% | C3 (Major) | [3] |
| Umemoto Reagent | 92% | [1] | ||
| Togni Reagent II | 45% | [1] | ||
| Benzaldehyde | Ruppert-Prakash | 89% | Carbonyl C | [4] |
References
-
Baran, P. S., et al. Innate C-H trifluoromethylation of heterocycles.[8] Proc. Natl. Acad. Sci. U.S.A. 2011, 108, 14411–14415. [Link]
-
Togni, A., et al. A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. Angew. Chem. Int. Ed. 2006, 45, 572–576. [Link]
-
Prakash, G. K. S., Ruppert, I., et al. Simplified Preparation of Trifluoromethyltrimethylsilane and Its Use. J. Am. Chem. Soc. 1989, 111, 393–395. [Link]
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Validation of Analytical Methods for Fluorinated Compounds: A Comprehensive Comparison Guide
By: Senior Application Scientist
The proliferation of fluorinated compounds—ranging from life-saving fluorinated active pharmaceutical ingredients (APIs) to persistent per- and polyfluoroalkyl substances (PFAS)—demands rigorous, validated analytical methodologies. Because the carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, these compounds exhibit unique physicochemical properties that complicate traditional extraction and quantification.
As drug development professionals and analytical chemists, we cannot rely on a single "silver bullet" method. Instead, we must deploy a strategic triad of analytical techniques: Targeted LC-MS/MS , Combustion Ion Chromatography (CIC) , and ^19F-NMR Spectroscopy .
This guide objectively compares these three primary methodologies, detailing the causality behind their experimental designs, self-validating protocols, and comparative performance metrics to help you select the optimal workflow for your matrix.
Analytical Strategy & Decision Matrix
Selecting the correct analytical method depends entirely on the scientific question being asked: Are you looking for specific regulatory targets, total fluorine burden, or structural elucidation?
Decision matrix for selecting fluorinated compound analytical methods.
Methodological Comparison & Experimental Data
To establish a self-validating system, an analytical method must demonstrate acceptable Limits of Detection (LOD), precision, and recovery across complex matrices. Table 1 synthesizes the quantitative performance of the three methodologies based on validated FDA, EPA, and peer-reviewed protocols.
Table 1: Quantitative Performance Comparison
| Parameter | Targeted LC-MS/MS | Combustion IC (CIC) | ^19F-NMR Spectroscopy |
| Primary Target | Specific PFAS, API Metabolites | Adsorbable Organic Fluorine (AOF) | Fluorinated APIs, Precursors |
| LOD / LOQ | 0.05 – 0.15 ng/mL (ppt) | 1.7 – 2.0 µg/L (ppb) | ~0.06 g/100 g (or ~0.1 µM) |
| Precision (RSD) | 2.0% – 15.0% | < 5.0% | 0.9% – 1.2% |
| Recovery Rate | 40% – 120% (Matrix dependent) | 82% – 101% | N/A (Direct Measurement) |
| Matrix Suitability | Blood, Tissue, Food, Water | Wastewater, Environmental Water | Bulk APIs, Finished Products |
| Key Limitation | Misses unknown precursors | Cannot identify specific compounds | Lower sensitivity than MS |
In-Depth Methodologies & Self-Validating Protocols
A. Targeted LC-MS/MS: The Precision Scalpel
Mechanism & Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted analysis due to its unparalleled sensitivity. However, complex matrices (like plasma or food) contain lipids and proteins that cause severe ion suppression in the electrospray ionization (ESI) source. To counteract this, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. The addition of isotopically labeled internal standards (e.g., ^13C-labeled PFAS) prior to extraction creates a self-validating system: any matrix-induced signal loss affects the native analyte and the heavy isotope equally, allowing for perfect mathematical correction[1].
Validated Protocol (Based on FDA Method C-010.01):
-
Sample Prep: Weigh 5 g of homogenized sample into a 50 mL polypropylene (PP) tube. (Note: Glass must be strictly avoided as PFAS adhere to glass surfaces).
-
Internal Standardization: Spike the sample with 10 µL of a 1 µg/mL isotopically labeled surrogate standard solution[1].
-
Extraction: Add 10 mL of LC-MS grade acetonitrile and 150 µL of formic acid. Shake vigorously for 1 minute. The low pH ensures acidic PFAS remain protonated and partition into the organic phase.
-
Salting Out: Add QuEChERS salts (MgSO4/NaCl) and shake for 5 minutes, followed by centrifugation at 10,000 rcf for 5 minutes[1].
-
Clean-up (Optional but Recommended): Pass the supernatant through a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge to remove matrix interferences.
-
Analysis: Inject onto an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
B. Combustion Ion Chromatography (CIC): The Broad Net
Mechanism & Causality: Targeted LC-MS/MS suffers from "analytical myopia"—it only detects what is on the target list, missing countless PFAS precursors and novel fluorinated pharmaceuticals. CIC solves this by measuring Adsorbable Organic Fluorine (AOF). The sample is passed through Granular Activated Carbon (GAC), which adsorbs organic fluorine. Crucially, the GAC is then washed with sodium nitrate (NaNO3) to displace naturally occurring inorganic fluoride (F⁻), ensuring only organic fluorine is measured[2]. The carbon is combusted at 1000°C, mineralizing all C–F bonds into hydrogen fluoride (HF), which is absorbed into an aqueous solution and quantified via Ion Chromatography.
Mechanistic workflow of Combustion Ion Chromatography (CIC) for AOF analysis.
Validated Protocol (Based on EPA Draft Method 1621):
-
Adsorption: Pass 100 mL of aqueous sample across two AOF charcoal tubes connected in series.
-
Inorganic Wash: Flush the charcoal tubes with a 2 M sodium nitrate solution to remove inorganic fluoride[2].
-
Combustion: Empty the GAC into a ceramic boat and introduce it into a Z-fold combustion tube at 1000°C in an oxygen-rich environment. The Z-fold design increases residence time, ensuring complete mineralization of highly stable C–F bonds[2].
-
Absorption & Detection: Route the combusted gases into an absorber solution, then inject directly into an IC system equipped with a suppressed conductivity detector.
C. ^19F-NMR Spectroscopy: The Structural Decoder
Mechanism & Causality: For fluorinated pharmaceuticals and their metabolites, ^19F-NMR offers a distinct advantage: it requires no primary reference standards for the target analyte. Because fluorine has a 100% natural isotopic abundance, a massive chemical shift range (~400 ppm), and virtually zero background in biological matrices, it provides highly specific, standard-free quantification[3],[4]. The integrated area of an NMR signal is strictly proportional to the number of resonating nuclei. By adding a known amount of a simple fluorinated internal standard (like Trifluoroacetic acid, TFA), any fluorinated API can be quantified by comparing peak areas[3].
Validated Protocol (API Content Determination):
-
Sample Preparation: Accurately weigh the fluorinated pharmaceutical sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or D2O)[3].
-
Internal Standard Addition: Add a precisely known volume/concentration of Trifluoroacetic acid (TFA, δ = -75.0 ppm) or Hexafluorobenzene (HFB, δ = -164.9 ppm) as the internal standard[3],[4].
-
Acquisition: Record the ^19F-NMR spectra using a 600 MHz NMR spectrometer. Ensure the relaxation delay (D1) is set to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei to guarantee complete relaxation and accurate integration[4].
-
Quantification: Calculate the purity/content using the direct relationship between the integrated peak area, the number of fluorine atoms in the target vs. the standard, and the known concentration of the standard[3].
Conclusion & Recommendations
For drug development professionals and environmental scientists, the choice of analytical method must align with the phase of investigation:
-
Use ^19F-NMR during API synthesis, structural elucidation, and formulation quality control, as it provides rapid, non-destructive, standard-free quantification[3].
-
Deploy Combustion Ion Chromatography (CIC) when assessing total fluorinated burden (AOF) in wastewater or checking for mass-balance closure to ensure no unknown fluorinated metabolites or precursors are missed[2].
-
Rely on Targeted LC-MS/MS for regulatory compliance, pharmacokinetics, and ultra-trace (parts-per-trillion) quantification of specific, known fluorinated compounds in complex biological matrices[1].
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Library of Medicine (NIH). Available at:[Link]
-
Summary of FDA Method C-010.01: Determination of 16 Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Food Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). LCGC International. Available at:[Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at:[Link]
Sources
Comparative Guide: Mass Spectrometry Characterization of Perfluoroalkylated Products
Executive Summary
The introduction of perfluoroalkyl groups—whether as transient "fluorous tags" for purification or as permanent structural motifs in pharmaceuticals—presents a unique analytical paradox. While the high electronegativity of fluorine enhances metabolic stability and lipophilicity, it often suppresses ionization in standard positive-mode Electrospray Ionization (ESI+).
This guide objectively compares the performance of standard MS workflows against specialized Fluorous-Optimized Architectures . It focuses on overcoming the "ionization silence" of perfluoroalkylated species and leveraging their unique mass defect for detection in complex matrices.[1]
Part 1: The Physico-Chemical Challenge
Perfluoroalkyl chains (
-
Ionization Suppression: The electron-withdrawing nature of fluorine reduces the proton affinity of nearby basic sites, often making standard ESI+ ineffective unless specific "fly-casting" tags are used.
-
Mass Defect Shift: Fluorine has a significant negative mass defect. While Hydrogen is +7.8 mDa, Fluorine is -1.6 mDa. As the fluorine count increases, the exact mass of the molecule shifts significantly below the nominal integer mass, a feature that can be exploited for filtering.
Part 2: Comparative Ionization Architectures
Selecting the correct ionization source is the single most critical decision in characterizing perfluoroalkylated products.
Electrospray Ionization (ESI)[2][3][4][5][6][7]
-
Status: The Standard.
-
Best For: Perfluoroalkyl acids (PFAAs), sulfonates, and fluorous-tagged peptides containing a permanent charge.
-
Mechanism: Liquid phase ionization.
-
Performance Note: ESI often suffers from In-Source Fragmentation (ISF) .[2][3] The weak
bonds in perfluorinated chains can cleave before the quadrupole, leading to false negatives for the molecular ion .
Atmospheric Pressure Chemical Ionization (APCI)[2][6][8]
-
Status: The Alternative (High Performance).
-
Best For: Neutral perfluoroalkylated intermediates, fluorotelomer alcohols, and highly hydrophobic tagged products.
-
Performance Note: APCI is less susceptible to matrix suppression and can ionize non-polar species that are "invisible" to ESI.
Comparison Matrix: ESI vs. APCI for Fluorous Species[8]
| Feature | ESI (Negative Mode) | APCI (Negative Mode) | Relevance to Drug Dev |
| Target Polarity | Ionic / Polar (e.g., | Neutral / Non-polar (e.g., F-tagged esters) | ESI for metabolites; APCI for synth intermediates. |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | ESI is superior for trace analysis if ionization occurs. |
| In-Source Fragmentation | High Risk (False identification) | Low Risk (Softer for these chains) | Critical for structural validation. |
| Solvent Tolerance | Low (Requires polar solvents) | High (Tolerates non-polar solvents) | APCI allows direct injection of synthesis solvents. |
| Adduct Formation | Forms | Often forms | Radical anions provide distinct fragmentation. |
Part 3: Experimental Protocol – Mass Defect Filtering (MDF)
Because perfluoroalkylated products drift significantly from the "mass track" of standard hydrocarbons, standard data processing often misses them. You must use Mass Defect Filtering (MDF) .[6]
The Principle
A standard hydrocarbon peptide has a mass defect of approx +0.5 to +0.8 Da. A perfluoroalkylated product will have a mass defect near 0.0 or negative.
Example Calculation:
- unit = 14.0156 Da (Mass Defect: +0.0156)
- unit = 49.9968 Da (Mass Defect: -0.0032 )
Step-by-Step MDF Workflow
-
Acquisition: Acquire data in Full Scan High-Resolution MS (Orbitrap or Q-TOF). Resolution > 30,000 is required.
-
Define Core Mass: Identify the exact mass of your non-fluorous core drug/molecule (
). -
Define Tag Shift: Calculate the mass of your fluorous tag (e.g.,
tag adds ~419 Da). -
Set Filter Window:
-
Standard Filter:
. -
Fluorous Filter: Apply a negative mass defect slope.
-
Formula: Filter for ions where
.
-
-
Extraction: Extract Ion Chromatograms (XIC) only for ions falling within this specific defect window.
Visualization: The MDF Logic
Caption: Logic flow for Mass Defect Filtering. Fluorinated compounds segregate to the negative mass defect region, allowing computational isolation from biological background.
Part 4: Structural Elucidation & Fragmentation[4]
When characterizing these products using MS/MS, perfluoroalkyl chains exhibit a "zipper" fragmentation pattern that is distinct from peptides or small molecules.
The "Fluorous Zipper" Mechanism
Under Collision Induced Dissociation (CID), the
-
Precursor Selection: Isolate
. -
Primary Loss: If a carboxylate is present, the first loss is always
(44 Da). -
Secondary Series: Sequential loss of
units (50 Da). -
Diagnostic Ions: Look for the terminal series:
(m/z 169) and (m/z 119).
Experimental Protocol: Validating the Tag
To confirm the success of a fluorous synthesis step:
-
Run MS/MS at moderate collision energy (20-30 eV).
-
Check for m/z 119 and 169. If these are absent in Negative Mode, the fluorous chain is likely not present or has degraded.
-
Neutral Loss Scan: Set the Triple Quadrupole to scan for a neutral loss of 50 Da (
). This will selectively detect only the fluorous-tagged species in a crude reaction mixture.
Visualization: Fragmentation Pathway[4][11]
Caption: Characteristic fragmentation pathway of perfluoroalkylated carboxylates. The loss of CO2 followed by sequential CF2 units is diagnostic.
Part 5: References
-
Myers, A. L., et al. (2014).[7] "Using mass defect plots as a discovery tool to identify novel fluoropolymer thermal decomposition products." Journal of Mass Spectrometry. [Link]
-
Li, L., et al. (2015).[8] "Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans."[8] Analytical Chemistry. [Link]
-
Shao, G., et al. (2025).[9] "A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances." PLOS ONE. [Link][9]
-
Biotage Application Note. (2023). "When should I choose APCI or ESI for my flash column chromatography?" [Link]
-
Stamm, J., et al. (2022). "Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry." Journal of The American Society for Mass Spectrometry. [Link][10]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Using mass defect plots as a discovery tool to identify novel fluoropolymer thermal decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water | PLOS One [journals.plos.org]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions with Experimental Results
In contemporary drug discovery, the dialogue between computational modeling and experimental biology is not just beneficial; it is fundamental.[1][2] Computational approaches, such as molecular docking and machine learning, provide an unprecedented ability to screen vast chemical libraries and prioritize candidates with speed and cost-efficiency.[3][4] However, these in silico predictions are hypotheses that must be rigorously tested in the biological realm. Conversely, experimental data provides the essential ground truth needed to validate, refine, and enhance the predictive power of computational models.[4][5]
The Core Principle: An Iterative Cycle of Prediction and Validation
The synergy between computational and experimental work is best understood as a continuous feedback loop.[6] This iterative process ensures that each domain's strengths compensate for the other's limitations, progressively refining the scientific inquiry. A breakdown of this workflow reveals a logical and self-correcting system.
The process begins with a computational model that generates testable hypotheses (e.g., predicting which compounds will bind to a protein target). These prioritized candidates are then synthesized and subjected to experimental assays. The results of these experiments—whether they confirm or contradict the predictions—are then used to refine the initial computational model, improving its accuracy for the next round of predictions. This cycle is crucial for accelerating the optimization of lead compounds and deepening the understanding of structure-activity relationships (SAR).[3]
Part I: The Computational Prediction Engine: Molecular Docking
Molecular docking is a powerful in silico technique used to predict the preferred binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][7] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries to identify promising candidates.
The Causality Behind the Method: The fundamental premise is that a ligand's biological activity is directly related to its ability to bind to a specific protein target. Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and use a "scoring function" to estimate the strength of the interaction, typically represented as binding energy. A more negative (lower) binding energy suggests a more stable and favorable interaction.
Protocol: A Standard Molecular Docking Workflow
This protocol outlines the essential steps for docking a series of compounds into a target protein's active site.
-
Target Protein Preparation:
-
Action: Obtain the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).
-
Procedure: Remove all non-essential molecules, such as water and co-crystallized ligands. Repair any missing atoms or side chains. Add hydrogen atoms and assign appropriate atomic charges using a force field.
-
Rationale (Expertise): This "cleaning" process is critical. Water molecules can interfere with docking, and a correctly protonated and charged protein structure is essential for accurately calculating electrostatic interactions, which are a major component of the binding energy score.
-
-
Ligand Preparation:
-
Action: Obtain or draw the 2D structures of the candidate compounds.
-
Procedure: Convert the 2D structures into 3D. Perform an energy minimization to find the most stable 3D conformation. Assign appropriate atomic charges.[8]
-
Rationale (Trustworthiness): Ligands are flexible. Starting with a low-energy, stable 3D structure prevents the docking algorithm from wasting computational resources on energetically unfavorable conformations and increases the likelihood of finding the true binding pose.
-
-
Grid Generation:
-
Action: Define the search space for the docking simulation within the target protein.
-
Procedure: A grid box is generated that encompasses the known or predicted active site of the protein.[8]
-
Rationale (Expertise): This step focuses the computational effort on the most relevant region of the protein, dramatically increasing efficiency. The size of the grid must be large enough to allow the ligand to move and rotate freely but not so large as to include irrelevant surface areas.
-
-
Docking and Scoring:
-
Action: Run the docking algorithm.
-
Procedure: The software systematically places the ligand within the grid box, exploring various orientations and conformations. Each pose is evaluated by the scoring function.
-
Output: The results are a set of predicted binding poses for each ligand, ranked by their docking score or estimated binding energy (e.g., in kcal/mol).
-
Part II: The Experimental Validation Workbench: Cell Viability (MTT) Assay
While docking predicts a molecular interaction, it does not confirm a biological effect. An in vitro assay is required to measure the actual impact of the compound on a biological system. The MTT assay is a widely used colorimetric method to assess cell viability, often used to determine a compound's cytotoxic or anti-proliferative effects.[4]
The Causality Behind the Method: The assay's principle is that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's effect on cell survival.
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on a cancer cell line.[4]
-
Cell Culture and Seeding:
-
Action: Culture and maintain the chosen cell line (e.g., a human cancer cell line) under sterile conditions.
-
Procedure: Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Rationale (Trustworthiness): Consistent cell seeding is paramount for reproducibility. A 24-hour attachment period ensures cells are in a healthy, uniform state before compound treatment begins.
-
-
Compound Preparation and Treatment:
-
Action: Treat the cells with a range of concentrations of the test compound.
-
Procedure: Prepare a stock solution of the compound, typically in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium. Replace the old medium in the 96-well plates with the medium containing the various compound concentrations.
-
Rationale (Self-Validating System): A vehicle control (medium with DMSO only) is essential to ensure that the solvent itself is not causing toxicity. A positive control (a known cytotoxic drug) confirms the assay is working correctly. A dose-response curve allows for the calculation of the IC50 value.
-
-
MTT Incubation:
-
Action: Add the MTT reagent to the cells.
-
Procedure: After the desired treatment period (e.g., 48 or 72 hours), add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Rationale (Expertise): The incubation time allows for sufficient conversion of MTT to formazan by viable cells. This step is time-sensitive and should be consistent across all plates.
-
-
Data Acquisition and Analysis:
-
Action: Solubilize the formazan crystals and measure the absorbance.
-
Procedure: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple crystals. Read the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Output: The absorbance values are converted to a percentage of cell viability relative to the vehicle control. These values are plotted against the compound concentrations to generate a dose-response curve, from which the IC50 value is calculated.
-
Part III: The Cross-Validation Bridge: Integrating In Silico and In Vitro Data
The critical step is the direct comparison of the computational predictions with the experimental results.[4] This cross-validation process determines the predictive power of the in silico model and provides insights for its refinement.
Data Presentation and Interpretation
A clear, structured table is the most effective way to present and compare the data from both domains. A strong correlation, where compounds with the most favorable (lowest) predicted binding energies also exhibit the highest experimental potency (lowest IC50 values), provides confidence in the computational model.[4]
| Compound ID | In Silico Binding Energy (kcal/mol) | In Vitro Cell Viability (IC50 in µM) |
| Compound-001 | -7.2 | 15.8 |
| Compound-002 | -6.1 | 42.1 |
| Compound-003 | -9.5 | 1.2 |
| Compound-004 | -8.4 | 5.7 |
| Compound-005 | -9.1 | 22.4 |
| Positive Control | N/A | 3.5 |
Analysis: In the table above, Compound-003 shows both the lowest binding energy and the lowest IC50 value, indicating a strong positive correlation and marking it as a promising lead. However, Compound-005 has a favorable binding energy but poor experimental activity. This discrepancy is not a failure but an opportunity for deeper scientific inquiry.
Understanding Discrepancies: When Predictions and Reality Diverge
Discrepancies between computational predictions and experimental outcomes are common and highly informative.[3][5] A robust model must account for the complexities of a biological system that are often simplified or absent in in silico models.
Key reasons for divergence include:
-
Bioavailability: The compound may bind tightly to the target protein but fail to cross the cell membrane to reach it.
-
Off-Target Effects: The compound might interact with other proteins, leading to unexpected toxicity or a different mechanism of action.
-
Metabolic Instability: The compound could be rapidly metabolized and degraded by the cell before it can reach its target.
-
Model Inaccuracies: The scoring function of the docking program may not perfectly represent the true binding physics, or the protein structure used may not reflect its dynamic nature in a cellular environment.
By investigating these discrepancies, researchers can refine their computational models to include parameters for properties like absorption, distribution, metabolism, and excretion (ADMET), leading to more accurate and reliable predictions in future iterations.
Conclusion and Future Directions
The cross-validation of computational predictions with experimental data is an indispensable strategy in modern drug development. It creates a powerful, iterative engine for discovery that is more efficient and insightful than either approach in isolation. By understanding the principles and protocols of both domains and, crucially, by rigorously analyzing the points of convergence and divergence, we can build more sophisticated predictive models and make more informed decisions.
The future of this field lies in further integration with emerging technologies. The incorporation of artificial intelligence and machine learning is set to revolutionize model refinement, while the use of more complex in vitro systems, such as 3D organoids and "organ-on-a-chip" models, will provide experimental data that more closely mimics human physiology, further bridging the gap between digital prediction and biological truth.[1][2][9][10]
References
- Title: Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: Google Cloud URL
- Title: Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: ResearchGate URL
- Title: Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery Source: BenchChem URL
- Title: From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings Source: Google Cloud URL
- Title: Integrating Computational Design and Experimental Approaches for Next-Generation Biologics Source: PMC URL
- Title: Combining Experimental Data and Computational Methods for the Non-Computer Specialist Source: MDPI URL
- Title: Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum Source: ACS Omega URL
- Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL
- Title: Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: Google Cloud URL
- Title: In vitro and in silico liver models: Current trends, challenges and opportunities Source: PubMed URL
- Source: L.E.K.
- Title: Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Derivatives Source: BenchChem URL
Sources
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- 2. jddhs.com [jddhs.com]
- 3. jddhs.com [jddhs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 6. Integrating Computational Design and Experimental Approaches for Next-Generation Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in silico liver models: Current trends, challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced In Vitro Models: Opportunities and Challenges for US Drug Development | L.E.K. Consulting [lek.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
[1][2]
Executive Summary & Chemical Profile[2]
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a hydrobromofluorocarbon (HBFC).[1][2] Unlike perfluorocarbons, this molecule contains a hydrogen atom, classifying it as a Class I, Group VII Ozone Depleting Substance (ODS) under the Montreal Protocol and U.S. Clean Air Act.[1]
Effective disposal requires strict adherence to high-temperature incineration protocols to ensure complete mineralization of the carbon-fluorine bonds and to prevent the release of ozone-depleting vapors.[2]
| Property | Data |
| CAS Number | 558-86-1 |
| Formula | C₄HBrF₈ |
| Physical State | Liquid (Boiling Point: ~66°C) |
| Regulatory Status | Class I Ozone Depleting Substance (HBFC) ; PFAS-related structure.[2] |
| Primary Hazards | Skin/Eye Irritation, Ozone Depletion, Thermal Decomposition (HF, HBr).[1] |
Critical Safety & Handling Directives
Immediate Safety Protocols
-
No Venting: Under no circumstances should this chemical be allowed to evaporate into the atmosphere. It is a regulated ODS.
-
Incompatibility: Keep away from alkali metals (Lithium, Sodium, Potassium) and finely divided metals (Aluminum, Magnesium).[1] Reaction with these can be violent/explosive.
-
PPE Requirements:
Step-by-Step Disposal Procedure
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and ODS regulations.
Phase 1: Waste Segregation & Collection
-
Select Container: Use a clean, compatible container (High-Density Polyethylene (HDPE) or Glass).[2]
-
Why: Fluorinated solvents can swell certain low-density plastics over time.[2] HDPE is chemically resistant.
-
-
Segregate: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless directed by your specific waste vendor.[1]
-
Add Stabilizer (Optional): If the waste is potentially acidic (due to hydrolysis), adding a small amount of solid sodium bicarbonate can neutralize free acid, protecting the container.
Phase 2: Labeling & Classification
Accurate labeling is the single most critical step to ensure the destruction facility treats the waste correctly.
-
Standard Label: "Hazardous Waste - Halogenated Solvent"[1][2]
-
Constituent Listing: Clearly write: "this compound"
-
Regulatory Tag: Add a secondary tag or note: "Contains HBFC / Ozone Depleting Substance"
Phase 3: Storage Prior to Pickup
-
Cap Tightly: Ensure the cap is screwed on tightly to prevent volatilization.
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.
-
Location: Store in a cool, well-ventilated Satellite Accumulation Area (SAA), away from heat sources and direct sunlight.
Phase 4: Final Disposal (TSDF)
Transfer custody to a licensed hazardous waste hauler.[2] The waste must be routed to a facility equipped with High-Temperature Incineration (Rotary Kiln) capable of:
Operational Workflow Diagram
The following diagram illustrates the decision logic and workflow for disposing of this specific HBFC.
Caption: Operational workflow for the segregation, labeling, and destruction of HBFC waste.
Scientific Rationale for Incineration
Why is simple solvent recovery or landfilling insufficient?
-
C-F Bond Stability: The carbon-fluorine bond is the strongest in organic chemistry (~485 kJ/mol).[2] Standard combustion temperatures (600-800°C) often fail to mineralize these bonds completely, potentially leading to the formation of toxic breakdown products like Perfluoroisobutene (PFIB) or release of the parent ODS into the atmosphere [1].
-
Ozone Depletion Potential (ODP): As an HBFC, this molecule contains bromine, which is approximately 40-50 times more efficient at destroying stratospheric ozone than chlorine.[1][2] Release of vapors contributes directly to ozone layer degradation [2].
-
Acid Generation: Upon thermal decomposition, the molecule releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Specialized incinerators utilize wet scrubbers (using caustic solutions like NaOH) to neutralize these acid gases before flue gas release, preventing acid rain formation [3].[1]
Spill Management (Emergency Response)
If a spill occurs (< 500 mL):
-
Evacuate: Clear the immediate area.
-
Ventilate: Open fume hoods or increase lab ventilation.
-
PPE: Don goggles, lab coat, and double nitrile gloves.[1]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[2] Do not use sawdust or combustible materials.
-
Collect: Scoop absorbed material into a wide-mouth jar, label as "Hazardous Waste - Debris (Contains HBFC)," and treat as solid hazardous waste.
References
-
United States Environmental Protection Agency (EPA). (2024).[2] Ozone-Depleting Substances (ODS) - Class I and Class II Substances.[2][10] Retrieved from [Link][2]
-
National Institute of Standards and Technology (NIST). (2023). This compound - CAS 558-86-1 Properties. NIST Chemistry WebBook, SRD 69.[1][11][12] Retrieved from [Link][2]
-
United Nations Environment Programme (UNEP). (2022).[2] Montreal Protocol on Substances that Deplete the Ozone Layer - Technology and Economic Assessment Panel (TEAP) Reports on Destruction Technologies. Retrieved from [Link][2]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 4. Substances that deplete the ozone layer [bafu.admin.ch]
- 5. A Review of PFAS Destruction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afirm-group.com [afirm-group.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Ozone Depleting Substances (ODS) | Environmental Protection Agency [epa.ie]
- 9. tandfonline.com [tandfonline.com]
- 10. epa.gov [epa.gov]
- 11. butane, 1,4-dibromo-1,1,2,2,3,3,4,4-octafluoro- [webbook.nist.gov]
- 12. Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo- [webbook.nist.gov]
Personal protective equipment for handling 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. Handling 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) requires a deep understanding of its molecular architecture. This compound combines a highly stable, electron-withdrawing perfluorinated chain with a reactive bromine headgroup.
The operational risks are dictated by two primary factors: its high volatility (boiling point of 66°C)[1], which makes inhalation a primary exposure route, and its classification as a per- and polyfluoroalkyl substance (PFAS). The exceptionally strong carbon-fluorine (C-F) bonds resist natural degradation, meaning our safety and disposal protocols must be engineered to prevent both acute human exposure and long-term environmental persistence[2][3].
Below is the definitive, self-validating guide for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this compound.
Quantitative Data & Hazard Profile
Before selecting PPE, we must define the threat matrix. The table below synthesizes the critical physical and hazard data that dictate our operational parameters.
| Property / Specification | Value / Requirement | Causality & Operational Relevance |
| CAS Number | 558-86-1[4] | Unique chemical identifier for SDS cross-referencing. |
| Molecular Weight | 280.95 g/mol [1] | High vapor density; vapors will settle in low areas of the lab. |
| Boiling Point | 66.00 °C[1] | Highly volatile at ambient temperatures; mandates fume hood use. |
| Hazard Statements | H315, H319, H335[1] | Causes skin, serious eye, and respiratory irritation. |
| Respirator Standard | ABEK (EN14387)[5] | 'A' blocks organic vapors; 'B/E' block acid gases (HF/HBr) from decomposition. |
The Self-Validating PPE System
Every piece of protective equipment must validate against a specific chemical vulnerability. Do not rely on generic laboratory PPE when handling fluorinated alkyl halides.
-
Respiratory Protection (The Vapor Threat): Because the compound boils at 66°C[1], ambient lab temperatures generate significant vapor pressure. Standard N95 or particulate masks offer zero protection. You must use an ABEK-type (EN14387) respirator filter [5].
-
Causality: The 'A' rating neutralizes organic vapors. Crucially, the 'B' and 'E' ratings protect against inorganic and acid gases. If the compound is inadvertently exposed to high heat, it can thermally decompose to release highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases[3].
-
-
Dermal Protection (The Permeation Threat): Standard latex or thin nitrile gloves are insufficient for prolonged contact. Fluorinated solvents can rapidly permeate non-fluorinated elastomers due to "like-dissolves-like" principles.
-
Causality: Utilize Viton (fluorocarbon rubber) gloves for dedicated handling. Viton's high-density crosslinking provides superior chemical resistance against fluorinated alkyl penetration. If Viton is unavailable, utilize a self-validating double-glove system (heavy-duty nitrile over standard nitrile) and replace them immediately upon contamination.
-
-
Ocular Protection (The Accumulation Threat): Wear tight-sealing chemical splash goggles.
-
Causality: The compound is a severe eye irritant (H319)[1]. Safety glasses with side shields do not prevent dense vapors from accumulating around the ocular mucosa.
-
Operational Workflow: Step-by-Step Handling
This methodology ensures that every step verifies the safety of the next, creating a closed-loop system of protection.
Step 1: Environmental Validation
-
Activate the chemical fume hood and verify the face velocity is between 0.4 to 0.6 m/s using the digital monitor.
-
Validation: Never open the reagent bottle if the hood alarm is active or velocity is unverified. The high volatility of the 66°C boiling point guarantees rapid vapor escape[1].
Step 2: PPE Integrity Check
-
Inspect Viton gloves for micro-tears by trapping air and applying pressure. Ensure the ABEK respirator seal is tight via a negative-pressure check (inhale while blocking the filter intakes).
Step 3: Dispensing Protocol
-
Place the this compound container inside secondary containment within the hood.
-
Use a glass or PTFE (Teflon) syringe for transfers. Causality: PTFE is fully fluorinated and will not degrade or leach when exposed to the octafluorobutane chain.
-
Keep the container open only for the exact duration of the transfer.
Step 4: Decontamination & Doffing
-
Wipe down the exterior of the sealed reagent bottle and the secondary containment with a compatible solvent (e.g., acetone) before removing them from the hood.
-
Doff outer gloves inside the hood to prevent dragging invisible vapor/liquid residues into the general lab space.
Environmental Logistics & PFAS-Compliant Disposal
Disposal of 1-Bromo-octafluorobutane cannot be treated as standard halogenated waste. Due to its perfluorinated tail, it falls under the EPA's updated 2024 Interim Guidance on PFAS Destruction and Disposal[2][6].
-
Segregation: Isolate this waste stream from non-fluorinated halogenated waste. Label clearly as "PFAS-Containing Halogenated Waste."
-
Thermal Treatment (Destruction): The preferred method of destruction is routing the waste to a permitted hazardous waste combustor (e.g., commercial incinerators or cement kilns) capable of temperatures exceeding 1,000°C[3][6]. Causality: Extreme thermal energy is required to cleave the exceptionally strong C-F bonds. The facility must have post-combustion acid gas scrubbing to neutralize the resulting HF and HBr gases[2][3].
-
Landfill Disposal (Containment): If thermal destruction is logistically unavailable, the EPA recommends utilizing RCRA Subtitle C permitted hazardous waste landfills[6]. These facilities utilize composite liners and advanced leachate collection systems to prevent the highly mobile PFAS molecules from contaminating groundwater[6][7].
Workflow Visualization
Operational workflow and emergency decision matrix for handling 1-Bromo-octafluorobutane.
References
Sources
- 1. AB128384 | CAS 558-86-1 – abcr Gute Chemie [abcr.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-BROMOPERFLUOROHEXANE | 335-56-8 [chemicalbook.com]
- 6. EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes | ArentFox Schiff [afslaw.com]
- 7. coxcolvin.com [coxcolvin.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
